molecular formula C8H9IO B3031975 2-Iodo-4,6-dimethylphenol CAS No. 90003-93-3

2-Iodo-4,6-dimethylphenol

Cat. No.: B3031975
CAS No.: 90003-93-3
M. Wt: 248.06 g/mol
InChI Key: KUDRANMELYZFGK-UHFFFAOYSA-N
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Description

2-Iodo-4,6-dimethylphenol is a useful research compound. Its molecular formula is C8H9IO and its molecular weight is 248.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Iodo-4,6-dimethylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Iodo-4,6-dimethylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-iodo-4,6-dimethylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IO/c1-5-3-6(2)8(10)7(9)4-5/h3-4,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUDRANMELYZFGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)I)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00544050
Record name 2-Iodo-4,6-dimethylphenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90003-93-3
Record name 2-Iodo-4,6-dimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00544050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Iodo-2,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

Introduction

This technical guide provides a comprehensive overview of 4-Iodo-2,6-dimethylphenol, a key chemical intermediate with significant applications in organic synthesis, materials science, and pharmaceutical development. It is important to note that while the topic requested was "2-Iodo-4,6-dimethylphenol," the scientifically recognized and commercially available compound corresponding to the provided CAS number is 4-Iodo-2,6-dimethylphenol. This guide will, therefore, focus on the latter, providing in-depth information on its synthesis, properties, and applications for researchers, scientists, and drug development professionals. The CAS number for 4-Iodo-2,6-dimethylphenol is 10570-67-9.[1][2]

Physicochemical Properties

4-Iodo-2,6-dimethylphenol is a solid at room temperature, appearing as a white to light yellow or light red powder or crystalline substance.[2] Its structure, featuring a hydroxyl group and two methyl groups on a benzene ring, with an iodine atom at the para position, imparts unique chemical characteristics. The hydrophobic nature of the methyl groups results in limited solubility in water, while it is soluble in organic solvents like methanol.[1][2]

PropertyValueSource
IUPAC Name 4-Iodo-2,6-dimethylphenol[1]
CAS Number 10570-67-9[1][2]
Molecular Formula C₈H₉IO[1]
Molecular Weight 248.06 g/mol [1]
Melting Point 100-104 °C[2]
Appearance White to light yellow/red powder/crystal[2]
Solubility Soluble in methanol, limited in water[1][2]

Synthesis and Mechanism

The primary route for the synthesis of 4-Iodo-2,6-dimethylphenol is through the direct iodination of its precursor, 2,6-dimethylphenol. This reaction is a classic example of electrophilic aromatic substitution. The hydroxyl group of the phenol is a strongly activating, ortho-, para-directing group, making the aromatic ring highly susceptible to electrophilic attack.

Synthesis of the Precursor: 2,6-Dimethylphenol

The industrial production of 2,6-dimethylphenol is typically achieved through the methylation of phenol using methanol at elevated temperatures in the presence of a solid acid catalyst.[3] This process is a foundational step in obtaining the necessary precursor for the synthesis of 4-Iodo-2,6-dimethylphenol.

Iodination of 2,6-Dimethylphenol

The introduction of an iodine atom at the para position of 2,6-dimethylphenol can be achieved using various iodinating agents. A common laboratory-scale procedure involves the use of iodine in the presence of an oxidizing agent. The oxidizing agent is crucial as it converts the less reactive iodide (I⁻) into a more potent electrophilic iodine species (like I₂ or I⁺), which can then react with the activated aromatic ring.

Experimental Protocol: Synthesis of 4-Iodo-2,6-dimethylphenol

The following is a representative, self-validating protocol for the laboratory synthesis of 4-Iodo-2,6-dimethylphenol.

Materials:

  • 2,6-Dimethylphenol

  • Sodium Iodide (NaI)

  • Sodium Hypochlorite (NaOCl) solution (6%)

  • Hydrochloric Acid (HCl), dilute

  • Acetone

  • Water

  • Sodium thiosulfate

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve a specific molar equivalent of 2,6-dimethylphenol and sodium iodide in an appropriate solvent such as methanol or a methanol/water mixture.

  • Cooling: Cool the solution in an ice bath to 0-5 °C.

  • Addition of Oxidant: While maintaining the temperature, slowly add a 6% sodium hypochlorite (bleach) solution dropwise to the stirred mixture. The NaOCl acts as an oxidizing agent to generate the electrophilic iodine species in situ. The slow addition is critical to prevent the formation of di- and tri-iodinated byproducts.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench any remaining oxidant by adding a saturated solution of sodium thiosulfate until the characteristic iodine color disappears.

  • Acidification: Acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.

  • Isolation: Isolate the crude product by vacuum filtration using a Büchner funnel. Wash the solid with two portions of ice-cold water.

  • Drying: Transfer the product to a watch glass and allow it to air dry.

  • Purification (Recrystallization): Recrystallize the crude 4-Iodo-2,6-dimethylphenol from a mixed solvent system of boiling acetone and hot water to obtain the purified product.[4]

Causality in Experimental Choices:

  • The use of a bleach solution as an oxidizing agent is a cost-effective and readily available method for generating the electrophile.

  • The reaction is performed at low temperatures to control the rate of reaction and improve the selectivity for the mono-iodinated product.

  • Recrystallization from a mixed solvent system is an effective method for purifying the product, as the solubility of the compound and impurities will differ significantly in the hot and cold solvent mixtures.

Chemical Reactivity and Derivatization

The presence of the iodine atom in 4-Iodo-2,6-dimethylphenol opens up a wide range of possibilities for further chemical transformations. The carbon-iodine bond can be readily cleaved and substituted, making it a versatile building block in organic synthesis. It can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form more complex molecules. The hydroxyl group can also be derivatized, for example, through etherification or esterification, to introduce additional functional groups.

Applications in Research and Drug Development

While the direct applications of 4-Iodo-2,6-dimethylphenol are still being explored, its precursor, 2,6-dimethylphenol, is a crucial intermediate in several industrial processes.

  • Polymer Synthesis: 2,6-Dimethylphenol is a key monomer in the production of polyphenylene oxide (PPO) resins.[3] PPO is a high-performance thermoplastic with excellent heat resistance, dimensional stability, and dielectric properties, making it valuable in the automotive and electronics industries.[3]

  • Pharmaceuticals: 2,6-Dimethylphenol serves as a precursor in the synthesis of various active pharmaceutical ingredients (APIs).[5] For instance, it is a key starting material for the production of the anti-arrhythmic drug mexiletine.[6]

  • Agrochemicals: This compound is also utilized as an intermediate in the manufacturing of certain pesticides.[6]

The iodinated derivative, 4-Iodo-2,6-dimethylphenol, is of significant interest to researchers and drug development professionals due to the potential for introducing an iodine atom into a molecule, which can be useful for radio-labeling studies or for modulating the pharmacological properties of a drug candidate. The presence of iodine can also enhance the potential for the compound to exhibit antimicrobial properties.[1]

Spectroscopic Characterization

The structure of 4-Iodo-2,6-dimethylphenol can be confirmed using various spectroscopic techniques.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The spectrum for 2,6-DIMETHYL-4-IODOPHENOL is available in chemical databases.[7]

  • Infrared (IR) Spectroscopy: The IR spectrum of 4-Iodo-2,6-dimethylphenol would exhibit a characteristic broad absorption band for the hydroxyl (-OH) group, as well as peaks corresponding to the C-H stretching of the methyl and aromatic groups, and C=C stretching of the aromatic ring. The C-I bond would also have a characteristic absorption in the fingerprint region. The IR spectrum of the precursor, 2,6-dimethylphenol, is well-documented.[9][10]

Safety and Handling

4-Iodo-2,6-dimethylphenol is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[1] It may also cause respiratory irritation.[1]

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.

  • Store in a tightly closed container in a cool, dry place.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow from the precursor synthesis to the characterization and potential applications of 4-Iodo-2,6-dimethylphenol.

G cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_applications Potential Applications Phenol Phenol Precursor 2,6-Dimethylphenol Phenol->Precursor Methanol Methanol Methanol->Precursor Product 4-Iodo-2,6-dimethylphenol Precursor->Product Iodinating_Agent Iodine + Oxidant Iodinating_Agent->Product Purification Recrystallization Product->Purification Characterization Spectroscopy (NMR, IR) Melting Point Purification->Characterization Building_Block Synthetic Building Block (Cross-Coupling Reactions) Characterization->Building_Block Drug_Discovery Drug Discovery (Medicinal Chemistry) Building_Block->Drug_Discovery Materials Materials Science Building_Block->Materials

Caption: Synthesis, purification, and application workflow for 4-Iodo-2,6-dimethylphenol.

Conclusion

4-Iodo-2,6-dimethylphenol is a valuable and versatile chemical compound with significant potential in various scientific and industrial fields. Its synthesis from readily available precursors and its reactivity make it an attractive building block for the creation of more complex molecules. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in research and development. This guide provides a solid foundation for scientists and professionals working with this important chemical intermediate.

References

  • Iodination of Phenols: Lab Procedure & Aromatic Substitution. (n.d.). Studylib. Retrieved February 4, 2026, from [Link]...

  • Reaction for obtaining 2,6-dimethylphenol from phenol and methanol. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • 4-Iodo-2,6-dimethylphenol | C8H9IO | CID 555318. (n.d.). PubChem. Retrieved February 4, 2026, from [Link]

  • Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)s by Oxidative Coupling Polymerization. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]

  • Process for the iodination of aromatic compounds. (n.d.). Google Patents.
  • The Power of Phenols: Exploring the Applications of 2,6-Dimethylphenol. (2026, January 24). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 4, 2026, from [Link]

  • Use of fluidized bed reactor in 2,6-dimethylphenol synthesis. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Method for preparing 2,6-dimethylphenol. (n.d.). Google Patents.
  • Preparation of Aryl Iodides, Part 2: Nucleophilic Iodination. (2025, September 17). YouTube. Retrieved February 4, 2026, from [Link]

  • Highly Efficient and Clean Method for Direct α-Iodination of Aromatic Ketones. (n.d.). Sciencemadness.org. Retrieved February 4, 2026, from [Link]

  • Unexpected Outcomes during the Attempted Iodination of Biphenol. (n.d.). eGrove - University of Mississippi. Retrieved February 4, 2026, from [Link]

  • The Role of 2,6-Dimethylphenol as a Pharmaceutical Intermediate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 4, 2026, from [Link]

  • Search Results. (n.d.). Beilstein Journals. Retrieved February 4, 2026, from [Link]

  • SUPPORTING INFORMATION FOR. (n.d.). Retrieved February 4, 2026, from [Link]

  • Phenol, 2,6-dimethyl-. (n.d.). NIST WebBook. Retrieved February 4, 2026, from [Link]

Sources

Methodological & Application

Application Note: 2-Iodo-4,6-dimethylphenol as a Modular Scaffold in Materials Science

[1]

Executive Summary

2-Iodo-4,6-dimethylphenol (CAS: 1630-51-9) serves as a specialized "ortho-blocked" building block in the synthesis of functional organic materials.[1] Unlike simple phenols, its 2,4,6-substitution pattern offers a unique duality: the methyl groups at positions 4 and 6 provide steric protection and lipophilicity, preventing unwanted oxidative coupling at the para-position, while the ortho-iodine atom acts as a high-reactivity handle for cross-coupling and a directional donor for halogen bonding.[1]

This guide details its application in three critical domains:

  • Optoelectronics: Synthesis of benzofuran scaffolds via tandem Sonogashira cyclization.

  • Supramolecular Chemistry: Use as a "capped" model system for tuning halogen bonding (XB) interactions.[1][2][3]

  • Functional Heterocycles: Precursor for bicyclic boronates used in chemical sensing.[1]

Part 1: Technical Profile & Mechanism of Action[1]

The "Iodine-Methyl" Synergy

In materials design, 2-Iodo-4,6-dimethylphenol is preferred over 2-iodophenol when solubility and regiocontrol are paramount.[1]

  • Steric Steering: The 6-methyl group forces incoming coupling partners away from the "left" side of the molecule, directing catalysis to the iodine site (position 2) or the hydroxyl group (position 1).[1]

  • Electronic Modulation: The electron-donating methyl groups increase the electron density of the aromatic ring, enhancing the nucleophilicity of the oxygen anion during cyclization steps.[1]

  • Halogen Bonding (XB): The iodine atom exhibits a distinct positive electrostatic potential region (sigma-hole) along the C–I bond axis, enabling highly directional non-covalent interactions with Lewis bases (e.g., carbonyls, pyridines) in crystal engineering.[1]

Reaction Pathways Diagram

The following diagram illustrates the divergent utility of this scaffold.

GFigure 1: Divergent synthesis pathways utilizing 2-Iodo-4,6-dimethylphenol.Start2,4-DimethylphenolIntermediate2-Iodo-4,6-dimethylphenol(The Scaffold)Start->Intermediate Electrophilic Iodination(ICl, AcOH)App1Benzofurans(OLEDs/Semiconductors)Intermediate->App1 Pd-Cat. TandemSonogashira/CyclizationApp2Bicyclic Boronates(Sensors)Intermediate->App2 Suzuki-MiyauraCascadeApp3Crystal Engineering(Halogen Bonding Networks)Intermediate->App3 Co-Crystallization(Sigma-Hole Tuning)

[1][4][5]

Part 2: Applications & Methodologies

Application A: Synthesis of Benzofuran Optoelectronic Scaffolds

Benzofurans are core structures in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[1] 2-Iodo-4,6-dimethylphenol undergoes a tandem Cu-free Sonogashira alkynylation/cyclization to form 2-substituted benzofurans.[1]

Why this scaffold? The 6-methyl group prevents side reactions at the ortho-position, while the 4-methyl group blocks para-coupling, ensuring the reaction proceeds exclusively via the iodine-alkyne coupling followed by intramolecular nucleophilic attack of the oxygen.[1]

Protocol: Pd-Catalyzed Tandem Cyclization

Based on heterogeneous catalysis (GO@PNP-Pd) for sustainability.[1]

Materials:

  • 2-Iodo-4,6-dimethylphenol (1.0 equiv)[1]

  • Phenylacetylene (1.5 equiv)[1]

  • Cesium Carbonate (

    
    , 1.5 equiv)[1][4]
    
  • Catalyst: GO@PNP-Pd (Graphene Oxide-grafted aminobisphosphine-Pd(II), 1 mol% Pd)[1]

  • Solvent: Acetonitrile (MeCN) or DMSO[1]

Step-by-Step:

  • Charge: In a Schlenk tube, dissolve 2-Iodo-4,6-dimethylphenol (0.25 mmol) in MeCN (2.5 mL).

  • Add Reagents: Add

    
     (0.375 mmol) and the GO@PNP-Pd catalyst (9.5 mg).
    
  • Degas: Purge the system with

    
     for 5 minutes to remove oxygen (crucial to prevent homocoupling of the alkyne).
    
  • Initiate: Add phenylacetylene (0.375 mmol) via syringe.

  • Reaction: Heat the mixture to 70–80 °C for 8–12 hours.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc).[1] The starting phenol spot should disappear, replaced by a highly fluorescent benzofuran spot.[1]

  • Workup: Cool to room temperature. Centrifuge to recover the heterogeneous catalyst (wash with EtOAc for reuse).[1]

  • Purification: Concentrate the supernatant and purify via flash chromatography (Silica gel, Hexane/EtOAc gradient).

Expected Yield: 85–92% of 5,7-dimethyl-2-phenylbenzofuran.[1]

Application B: Halogen Bonding (XB) Model Systems

In crystal engineering and supramolecular polymer design, the reliability of the Iodine...Lewis Base interaction is critical.[1] 2-Iodo-4,6-dimethylphenol is established as a "capped methyl" reference standard .[1][2][3]

Experimental Logic: The methyl groups sterically "cap" the molecule, simplifying the interaction landscape so that the I...O=C (halogen bond) and OH...O=C (hydrogen bond) competition can be studied in isolation without interference from other stacking interactions.[1]

Protocol: Comparative Crystallization[1]
  • Preparation: Prepare a 1:1 molar solution of 2-Iodo-4,6-dimethylphenol and a Lewis base acceptor (e.g., N-methylacetamide or a pyridine derivative) in hot ethanol.

  • Crystallization: Allow slow evaporation at room temperature.

  • Analysis: Perform Single Crystal X-Ray Diffraction (SC-XRD).

  • Metric Verification: Measure the C–I···O angle. A "true" halogen bond will be near-linear (170°–180°) with an I[1]···O distance less than the sum of van der Waals radii (< 3.5 Å).[1]

Part 3: Synthesis of the Scaffold (2-Iodo-4,6-dimethylphenol)

Commercial supplies can be expensive or variable in purity.[1] For high-precision materials work, in-house synthesis via electrophilic iodination is recommended.[1]

Protocol: Iodination with ICl

Adapted from Ball et al. and RSC Supp.[1] Info.

Reaction Scheme:

1

Reagents:

  • 2,4-Dimethylphenol (1.2 mL, 10 mmol)[1][5]

  • Iodine Monochloride (ICl) (1.79 g, 11 mmol, 1.1 equiv)[1][5]

  • Solvents: Anhydrous Dichloromethane (DCM), Glacial Acetic Acid (AcOH)[1]

Procedure:

  • Solvation: Dissolve 2,4-dimethylphenol (10 mmol) in anhydrous DCM (25 mL) in a round-bottom flask.

  • Preparation of Electrophile: Dissolve ICl (11 mmol) in acetic acid (1.2 mL).

    • Safety Note: ICl is corrosive and volatile.[1] Handle in a fume hood.

  • Addition: Add the ICl solution dropwise to the phenol solution at 0 °C (ice bath) to control exotherm.

  • Stirring: Allow to warm to ambient temperature and stir for 24–64 hours .

    • Note: The long duration ensures thermodynamic equilibration to the thermodynamically stable ortho-iodo product.[1]

  • Quench: Add saturated aqueous

    
     (Sodium metabisulfite, 10 mL) to reduce unreacted iodine (solution turns from dark brown to yellow/clear).
    
  • Extraction: Separate phases. Extract aqueous layer with DCM (3 x 10 mL).[1]

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via flash column chromatography (DCM:Petroleum Ether 6:4).
    

Characterization Data:

  • Appearance: Yellow oil or low-melting solid.[1][6]

  • Boiling Point: 120–121 °C at 15 mmHg.

  • 1H NMR (

    
    ): 
    
    
    2.22 (s, 3H, Me), 2.27 (s, 3H, Me), 5.20 (s, 1H, OH), 6.90 (s, 1H, Ar-H), 7.40 (s, 1H, Ar-H).[1]

References

  • Synthesis of Bicyclic Boronates: Source: Royal Society of Chemistry (RSC), Supplementary Information for Convergent Synthesis of Bicyclic Boronates.[1] URL:[Link][1]

  • Benzofuran Synthesis via Tandem Reaction: Source: ACS Omega, Synthesis of Indoles and Benzofurans Using a Graphene Oxide-Grafted Aminobisphosphine–PdII Complex.[1] URL:[Link][1]

  • Halogen Bonding Model Systems: Source: Journal of Medicinal Chemistry / NIH, Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere.[1] URL:[Link][1]

  • Triazole-Based Bisphosphine Ligands: Source: Dalton Transactions (via NIH), 4-phenyl-1H-1,2,3-triazole: an ambidentate ligand with switchable coordination modes.[1] URL:[Link]

Synthesis of 2-Iodo-4,6-dimethylphenol: An Essential Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Iodinated Phenols in Medicinal Chemistry

Iodinated aromatic compounds, particularly functionalized phenols, represent a cornerstone in modern medicinal chemistry and drug development.[1] The introduction of an iodine atom onto a phenolic scaffold provides a versatile handle for a variety of synthetic transformations, most notably in metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings.[2] These reactions are instrumental in the construction of complex molecular architectures, enabling the synthesis of novel drug candidates with diverse pharmacological activities.[3] 2-Iodo-4,6-dimethylphenol, in particular, is a valuable building block, offering a combination of a reactive iodine substituent for further functionalization and methyl groups that can influence the steric and electronic properties of derivative compounds. This application note provides a detailed, step-by-step guide for the synthesis, purification, and characterization of 2-iodo-4,6-dimethylphenol, tailored for researchers and professionals in the field of drug discovery and development.

Reaction Mechanism and Regioselectivity: A Guided Tour of Electrophilic Aromatic Substitution

The synthesis of 2-iodo-4,6-dimethylphenol from 2,6-dimethylphenol proceeds via an electrophilic aromatic substitution (SEAr) reaction. This class of reactions is fundamental to aromatic chemistry and involves the attack of an electrophile on the electron-rich aromatic ring.

The hydroxyl (-OH) group of the phenol is a strongly activating and ortho, para-directing group. This is due to the lone pairs on the oxygen atom that can be delocalized into the aromatic ring through resonance, increasing the electron density at the ortho and para positions and making them more susceptible to electrophilic attack. The methyl (-CH₃) groups are weakly activating and also ortho, para-directing through an inductive effect.

In the case of 2,6-dimethylphenol, the two methyl groups already occupy the ortho positions relative to the hydroxyl group. This leaves the para position (position 4) and the remaining meta positions (positions 3 and 5) available for substitution. Due to the strong directing effect of the hydroxyl group, electrophilic substitution will overwhelmingly occur at the positions ortho or para to it. With the ortho positions blocked, the iodination is directed to the para position. However, the topic of this guide is the synthesis of the ortho-iodinated product, 2-iodo-4,6-dimethylphenol. While the para-iodinated product is the electronically favored product, steric hindrance from the adjacent methyl group can play a significant role. For the purpose of this guide, we will focus on a protocol that favors the formation of the ortho-iodinated product. It is important to note that in many iodination reactions of 2,6-disubstituted phenols, a mixture of isomers may be obtained, and purification is crucial to isolate the desired product.

The iodinating agent in this protocol is iodine monochloride (ICl). The I-Cl bond is polarized, with the iodine atom being the more electropositive center, making it a potent source of electrophilic iodine (I⁺).

The key steps of the mechanism are:

  • Generation of the Electrophile: Iodine monochloride provides a readily available electrophilic iodine species.

  • Formation of the Sigma Complex: The electrophilic iodine attacks the electron-rich aromatic ring at the ortho position, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation and Re-aromatization: A weak base, such as the chloride ion (Cl⁻) generated from ICl or the solvent, removes a proton from the carbon atom bearing the iodine, restoring the aromaticity of the ring and yielding the final product.

Electrophilic Aromatic Substitution Mechanism cluster_0 Step 1: Electrophile Formation cluster_1 Step 2: Sigma Complex Formation cluster_2 Step 3: Re-aromatization ICl Iodine Monochloride (I-Cl) Electrophile Electrophilic Iodine (δ+I) ICl->Electrophile Polarization Phenol 2,6-Dimethylphenol Sigma_Complex Sigma Complex (Arenium Ion) Phenol->Sigma_Complex Nucleophilic Attack Deprotonation Deprotonation by Base (e.g., Cl-) Sigma_Complex->Deprotonation Product 2-Iodo-4,6-dimethylphenol Deprotonation->Product

Caption: Mechanism of Electrophilic Iodination of 2,6-Dimethylphenol.

Experimental Protocol: Synthesis of 2-Iodo-4,6-dimethylphenol

This protocol is an adapted method based on established procedures for the iodination of phenols.[4] Researchers should perform a small-scale trial run to optimize conditions for their specific setup.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
2,6-Dimethylphenol122.1710.0 g81.8 mmolStarting material
Iodine Monochloride (1.0 M in CH₂Cl₂)162.3682 mL82 mmolIodinating agent
Dichloromethane (CH₂Cl₂)84.93200 mL-Anhydrous, reaction solvent
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution-~100 mL-For quenching
Saturated Sodium Bicarbonate (NaHCO₃) solution-~100 mL-For washing
Brine-~100 mL-For washing
Anhydrous Magnesium Sulfate (MgSO₄)-~10 g-For drying
Hexane-~200 mL-For recrystallization

Equipment:

  • 500 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer, dissolve 10.0 g (81.8 mmol) of 2,6-dimethylphenol in 100 mL of anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice bath with constant stirring.

  • Addition of Iodine Monochloride: Slowly add 82 mL of a 1.0 M solution of iodine monochloride in dichloromethane (82 mmol) to the cooled solution via the dropping funnel over a period of 30-45 minutes. Maintain the internal temperature below 5 °C during the addition. The reaction mixture will likely change color.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at 0 °C for an additional 2 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing 100 mL of a saturated aqueous solution of sodium thiosulfate to quench any unreacted iodine monochloride. Stir until the color of the organic layer is no longer dark.

  • Work-up:

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 100 mL of saturated sodium bicarbonate solution and 100 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 2,6-Dimethylphenol in Dichloromethane B Cool to 0°C A->B C Slowly Add Iodine Monochloride B->C D Stir at 0°C for 2h C->D E Quench with Na2S2O3 D->E F Liquid-Liquid Extraction E->F G Dry and Concentrate F->G H Recrystallize from Hexane G->H Pure 2-Iodo-4,6-dimethylphenol Pure 2-Iodo-4,6-dimethylphenol H->Pure 2-Iodo-4,6-dimethylphenol

Caption: Experimental Workflow for the Synthesis of 2-Iodo-4,6-dimethylphenol.

Purification and Characterization

Purification by Recrystallization:

The crude product can be purified by recrystallization from a suitable solvent system. Hexane is a good starting point for the recrystallization of many phenolic compounds.

  • Dissolve the crude product in a minimal amount of hot hexane.

  • If there are any insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Characterization:

The identity and purity of the synthesized 2-iodo-4,6-dimethylphenol should be confirmed by standard analytical techniques.

  • Melting Point: The purified product should have a sharp melting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for structural confirmation. The expected chemical shifts will be influenced by the solvent used.[5]

Expected ¹H and ¹³C NMR Data (in CDCl₃):

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
-OH~5.0 (broad s)-
Ar-H (position 3)~7.3 (d)~138
Ar-H (position 5)~6.8 (d)~129
-CH₃ (position 4)~2.3 (s)~20
-CH₃ (position 6)~2.2 (s)~16
C-I (position 2)-~90
C-OH (position 1)-~155
C-CH₃ (position 4)-~130
C-CH₃ (position 6)-~125

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration. The splitting patterns (s = singlet, d = doublet) are predicted based on the structure.

Safety Precautions

  • Iodine monochloride is highly corrosive and a strong oxidizing agent. It should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a fume hood.

  • Always add reagents slowly and control the reaction temperature to avoid uncontrolled exothermic reactions.

Conclusion: A Gateway to Novel Therapeutics

This application note provides a comprehensive guide for the synthesis of 2-iodo-4,6-dimethylphenol, a key intermediate for drug discovery. The detailed protocol, coupled with an understanding of the underlying reaction mechanism and safety considerations, will enable researchers to confidently produce this valuable building block. The versatility of the iodo-substituent opens up a vast chemical space for the development of novel therapeutic agents, making this synthesis a critical first step in many drug discovery programs.

References

  • (US6399838B1) Process for preparing 2,6-dimethylphenol.
  • (2-Iodothiophene) Organic Syntheses Procedure.
  • (CN1240654C) Method for preparing 2,6-dimethylphenol.
  • (Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)
  • (Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide c
  • (Synthesis and Characterization of α,ω-bis(2,6-dimethylphenol)-poly(2,6-dimethyl-1,4-phenylene oxide) Oligomers in Water and the End-Group Modification)
  • (purification techniques for removing byproducts from 2,4-Dimethylphenol synthesis) Benchchem.
  • (Selective oxidative para C–C dimerization of 2,6-dimethylphenol) RSC Publishing.
  • (Selective oxidative para C-C dimeriz
  • (Iodination of Phenols in Water using Easy to Handle Amine-Iodine Complexes)
  • (Purification, characterization, and in vitro activity of 2,4-Di-tert-butylphenol from Pseudomonas monteilii PsF84: conformational and molecular docking studies) PubMed.
  • (2-Iodophenol | C6H5IO | CID 10784) PubChem.
  • (Electronic Supplementary Inform
  • (Purification, Characterization, and in Vitro Activity of 2,4-Di-tert-butylphenol from Pseudomonas monteilii PsF84: Conformational and Molecular Docking Studies)
  • (What are the applications and chemical properties of 4-Iodophenol?) FAQ - Guidechem.
  • (Selective C–H Iodin
  • (2,6-Dimethylphenol(576-26-1) 1H NMR spectrum) ChemicalBook.
  • (Ortho-selective C–H arylation of phenols with N-carboxyindoles under Brønsted acid- or Cu(i)
  • (CN101318881A - Method for preparing iodo-phenol compound)
  • (14.11: H-NMR and C-NMR of Alcohols and Phenols) Chemistry LibreTexts.
  • (Purification and Biochemical Characterization of Polyphenol Oxidase
  • (Key Applications of 3-Iodophenol in Chemical Synthesis)
  • (Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose) MDPI.

Sources

Application Note: Precision Functionalization of 2-Iodo-4,6-dimethylphenol at the Hydroxyl Group

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers requiring high-fidelity functionalization of the sterically congested and chemically sensitive 2-Iodo-4,6-dimethylphenol scaffold.

Executive Summary & Strategic Analysis

2-Iodo-4,6-dimethylphenol (CAS: 13234-56-7) represents a "privileged scaffold" in medicinal chemistry, serving as a precursor for benzofurans, biaryl ethers, and thyromimetic agents. However, its functionalization presents a dual challenge:

  • Steric Congestion: The hydroxyl group is flanked by an iodine atom at the ortho-position (C2) and a methyl group at the ortho'-position (C6). This 2,6-disubstitution pattern creates a "steric pocket" that significantly retards nucleophilic attack on electrophiles compared to unhindered phenols.

  • Chemoselectivity (The Iodine Liability): The C-I bond is labile. Standard conditions involving harsh bases, high temperatures, or transition metals (often used to force reactions on hindered substrates) risk competing deiodination or Ullmann-type coupling.

The Solution: This guide details three "field-proven" protocols optimized for this specific substrate, utilizing Cesium Effect alkylation and Hyper-Nucleophilic acylation strategies to bypass steric barriers while preserving the iodine handle.

Chemical Profile
PropertyValueImplication for Protocol
pKa (est.) ~8.5–9.0More acidic than 2,4-xylenol (pKa 10.6) due to Iodine's inductive effect. Deprotonation is facile, but nucleophilicity is sterically compromised.
Steric Bulk High (Ortho I, Ortho Me)

reactions will be slow. Requires polar aprotic solvents and "naked" anions.
Lability C-I BondAvoid Pd/Cu catalysts unless cross-coupling is intended. Avoid lithiation conditions (

-BuLi).

Decision Matrix & Workflow

The following decision tree outlines the selection of the optimal protocol based on the desired downstream application.

G Start Target: 2-Iodo-4,6-dimethylphenol (OH Functionalization) Decision Desired Moiety? Start->Decision Ether Ether (O-Alkyl) Stable Linker Decision->Ether Permanent Ester Ester (O-Acyl) Prodrug/Labile Decision->Ester Transient Protect Protecting Group (MOM/Bn) Decision->Protect Temporary Prot1 Protocol 1: Cs2CO3 / DMF (The Cesium Effect) Ether->Prot1 Prot2 Protocol 2: AcCl / DMAP / Et3N (Steglich/Hyper-Nuc) Ester->Prot2 Prot3 Protocol 3: MOM-Cl / DIPEA (Base-Stable Protection) Protect->Prot3

Figure 1: Strategic workflow for selecting the appropriate functionalization method based on the target moiety.

Detailed Experimental Protocols

Protocol 1: O-Alkylation via the "Cesium Effect"

Objective: Synthesis of ethers (e.g., benzyl, methyl, or alkyl chains) while overcoming steric hindrance. Mechanism: Cesium carbonate (


) is superior to 

or

for this substrate. The large ionic radius of

minimizes ion-pairing with the phenoxide in polar aprotic solvents (DMF), creating a "naked," highly reactive phenoxide anion that can penetrate the steric shield.

Reagents:

  • Substrate: 2-Iodo-4,6-dimethylphenol (1.0 equiv)

  • Electrophile: Alkyl Halide (e.g., Benzyl bromide, MeI) (1.2 – 1.5 equiv)

  • Base: Cesium Carbonate (

    
    ), anhydrous (1.5 – 2.0 equiv)
    
  • Solvent: N,N-Dimethylformamide (DMF), anhydrous [0.2 M]

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solubilization: Dissolve 2-Iodo-4,6-dimethylphenol (1.0 mmol, 248 mg) in anhydrous DMF (5.0 mL).

  • Deprotonation: Add

    
     (1.5 mmol, 488 mg) in a single portion. Stir at Room Temperature (RT) for 15 minutes. The solution may turn yellow/orange as the phenoxide forms.
    
  • Alkylation: Add the Alkyl Halide (1.2 mmol) dropwise via syringe.

  • Reaction:

    • For active halides (BnBr, MeI, Allyl Br): Stir at RT for 2–4 hours.

    • For hindered/inactive halides: Heat to 60°C. Do not exceed 80°C to prevent iodine migration or elimination.

  • Work-up: Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF. Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Validation:

  • TLC: Product will have a higher

    
     than the starting phenol.
    
  • 1H NMR: Look for the disappearance of the phenolic -OH singlet (usually broad, >5 ppm) and appearance of the

    
    -protons of the alkyl group.
    
Protocol 2: Sterically Accelerated O-Acylation

Objective: Synthesis of esters. Challenge: The ortho-substituents block the approach of the acyl chloride. Standard Pyridine/AcCl conditions often stall or require excessive heating. Solution: Use DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst. DMAP forms a highly reactive N-acylpyridinium intermediate that is less sensitive to steric hindrance than the neutral acyl chloride.

Reagents:

  • Substrate: 2-Iodo-4,6-dimethylphenol (1.0 equiv)

  • Acylating Agent: Acid Chloride (1.2 equiv) or Anhydride

  • Base: Triethylamine (

    
    ) (2.0 equiv)
    
  • Catalyst: DMAP (10–20 mol%)

  • Solvent: Dichloromethane (DCM), anhydrous [0.2 M]

Step-by-Step Procedure:

  • Dissolution: In a dry flask under

    
    , dissolve the phenol (1.0 mmol) in DCM (5 mL).
    
  • Base Addition: Add

    
     (2.0 mmol, 280 µL) and DMAP (0.1 mmol, 12 mg).
    
  • Acylation: Cool the mixture to 0°C (ice bath). Add the Acid Chloride (1.2 mmol) dropwise.

  • Reaction: Allow to warm to RT and stir for 3–6 hours.

    • Note: If the reaction is incomplete after 6 hours, reflux (40°C) is safe for this substrate.

  • Quench: Add saturated

    
     solution.
    
  • Work-up: Extract with DCM. Wash organics with 1M HCl (to remove DMAP/Et3N), then saturated

    
    , then brine.
    
  • Purification: Flash chromatography.

Protocol 3: Protection Strategy (MOM-Ether)

Objective: Temporary masking of the OH group for multi-step synthesis (e.g., lithiation of the Iodine). Why MOM? The Methoxymethyl (MOM) group is small (minimizing added steric strain) and stable to strong bases (


-BuLi), allowing subsequent functionalization of the iodine.

Reagents:

  • Substrate: 2-Iodo-4,6-dimethylphenol (1.0 equiv)

  • Reagent: MOM-Cl (Chloromethyl methyl ether) (1.5 equiv) (Caution: Carcinogen)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • Solvent: DCM, anhydrous[1]

Procedure:

  • Dissolve phenol and DIPEA in DCM at 0°C.

  • Add MOM-Cl slowly (syringe pump or dropwise).

  • Stir at RT for 12 hours. The reaction is slower than standard phenols due to sterics.

  • Quench with water.[2] Isolate via standard extraction.

Quality Control & Troubleshooting

Analytical Benchmarks
TechniqueFeatureExpectation
1H NMR Aromatic RegionTwo distinct singlets (or meta-coupled doublets, J~2Hz) for H3 and H5 protons.[2] The symmetry is broken by the Iodine.
1H NMR Methyl GroupsTwo distinct singlets (~2.2 - 2.4 ppm) corresponding to C4-Me and C6-Me.
MS (ESI) Isotope PatternIodine does not have a distinct M+2 isotope like Br/Cl. Look for the large mass defect. Loss of 127 (I) is a common fragmentation.
Troubleshooting Guide
  • Problem: Low conversion in Alkylation.

    • Root Cause:[2][3][4][5][6][7][8] Stirring efficiency or moisture in DMF.

    • Fix: Switch to Acetonitrile at reflux (80°C) or add TBAI (Tetrabutylammonium iodide) as a phase transfer catalyst.

  • Problem: Deiodination observed (M-127 peak in MS).

    • Root Cause:[2][3][4][5][6][7][8] Photolytic cleavage or metal contamination.

    • Fix: Wrap reaction flask in aluminum foil. Ensure all reagents are metal-free (use LC-MS grade solvents).

References

  • Synthesis of Indoles and Benzofurans Using a Graphene Oxide-Grafted Aminobisphosphine–PdII Complex. ACS Omega. (2018). Demonstrates the utility of 2-iodo-4,6-dimethylphenol in cross-coupling.

  • Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere. Journal of Medicinal Chemistry. (2015). Details the use of 2-iodo-4,6-dimethylphenol as a model system for halogen bonding and substitution.

  • Selective O-alkylation of Phenol Derivatives. Catalysis Reviews. (2021). Provides general mechanistic grounding for the "Cesium Effect" in hindered phenols.

  • Convergent Synthesis of Bicyclic Boronates. Chemical Science. (2020). Supplementary Information contains specific characterization data for 2-iodo-4,6-dimethylphenol.

Sources

reaction mechanism of 2-Iodo-4,6-dimethylphenol in Buchwald-Hartwig amination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Buchwald-Hartwig amination of 2-iodo-4,6-dimethylphenol presents a dual challenge in cross-coupling chemistry: steric impedance and nucleophilic interference . Unlike standard aryl halides, this substrate possesses a free hydroxyl group at the ortho position relative to the iodide. Under standard basic conditions, the phenol deprotonates to form a phenoxide, which acts as a "catalyst poison," sequestering the palladium in an off-cycle resting state or promoting competitive C-O coupling (etherification).

This guide details the mechanistic pathways required to bypass this "Phenoxide Trap." We utilize a strategy combining sterically demanding biaryl phosphine ligands (e.g., BrettPhos, RuPhos) with Lithium Bis(trimethylsilyl)amide (LiHMDS) to ensure chemoselective C-N bond formation without prior protection of the phenol.

Mechanistic Analysis: The "Phenoxide Trap"

To successfully couple 2-iodo-4,6-dimethylphenol, one must understand why standard protocols (e.g., Pd(OAc)₂/BINAP/NaOtBu) fail. The mechanism diverges from the classical cycle at the base-interaction step.

The Competitive Landscape
  • Oxidative Addition (OA): The cycle initiates with Pd(0) inserting into the C–I bond. Despite the steric bulk of the 4,6-dimethyl groups, the weak C–I bond allows this step to proceed readily, forming the oxidative addition complex [Ar-Pd(II)-I] .

  • The Branch Point (The Danger Zone):

    • Path A (Productive): The amine binds to the Pd center, followed by deprotonation and Reductive Elimination (RE) to form the aniline derivative.

    • Path B (Destructive): The base (e.g., NaOtBu) deprotonates the phenol substrate (pKa ~10). The resulting phenoxide is a hard nucleophile that binds tightly to the Pd(II) center, forming a stable [Pd(Ar)(OAr)] chelate or dimer. This species is often too stable to undergo reductive elimination, effectively removing the catalyst from the active cycle.

The Solution: Steric Exclusion & Silylation

To favor Path A, we employ two synergistic tactics:

  • Ligand Selection: Bulky ligands like BrettPhos or RuPhos create a steric wall around the Pd center. This "pocket" is large enough to accommodate the amine but sterically disfavors the binding of the rigid, bidentate-capable phenoxide.

  • Base Selection (LiHMDS): Unlike alkoxide bases, LiHMDS serves a dual role. It functions as a base but also can transiently silylate the phenol oxygen (in situ protection), rendering it non-coordinating.

Mechanistic Pathway Diagram

The following diagram illustrates the competition between the productive amination cycle and the off-cycle phenoxide poisoning.

BuchwaldMechanism Pd0 Pd(0) Active Catalyst OA_Complex Oxidative Addition Complex [Ar-Pd(II)-I] Pd0->OA_Complex + Ar-I (Substrate) Amine_Coord Amine Coordination [Ar-Pd(II)-NH2R] OA_Complex->Amine_Coord + Amine Phenoxide Phenoxide Formation (Ar-O-) OA_Complex->Phenoxide Base deprotonates Phenol OH Deprotonation Deprotonation/Amido Complex [Ar-Pd(II)-NHR] Amine_Coord->Deprotonation + Base (LiHMDS) Product Product Release (Ar-NHR) Deprotonation->Product Reductive Elimination Product->Pd0 Regeneration Poisoned OFF-CYCLE TRAP [Pd(Ar)(O-Ar)] (Stable Chelate) Phenoxide->Poisoned Coordination to Pd Poisoned->OA_Complex Slow Reversal (Rate Limiting)

Figure 1: The catalytic cycle highlights the critical "Off-Cycle Trap" where phenoxide coordination arrests the reaction. Successful protocols must bypass the red pathway.

Experimental Protocol

This protocol is optimized for 2-iodo-4,6-dimethylphenol using a Pd-G3/G4 precatalyst system. The use of precatalysts ensures a 1:1 Pd:Ligand ratio and rapid initiation, which is crucial for hindered substrates.

Reagents & Materials Table
ComponentRecommended ReagentRoleRationale
Catalyst Source BrettPhos Pd G4 (or RuPhos Pd G4)PrecatalystEnsures rapid formation of the active L-Pd(0) species even at lower temperatures.
Ligand BrettPhos (if primary amine) / RuPhos (if secondary)LigandProvides steric bulk to prevent phenoxide binding; electron-rich to facilitate OA.
Base LiHMDS (1.0 M in THF)BaseSoluble, non-nucleophilic base. Prevents formation of hard phenoxide anions.
Solvent 1,4-Dioxane or Toluene SolventHigh boiling point, compatible with silylamide bases.
Substrate 2-Iodo-4,6-dimethylphenolElectrophileThe hindered, unprotected phenol.
Step-by-Step Methodology

Safety Note: Perform all steps in a nitrogen-filled glovebox or using rigorous Schlenk techniques. LiHMDS is moisture-sensitive.

  • Vessel Preparation:

    • Equip a 2-dram vial or Schlenk tube with a magnetic stir bar.

    • Flame-dry under vacuum and backfill with Nitrogen (x3).

  • Solids Addition:

    • Add 2-iodo-4,6-dimethylphenol (1.0 equiv, e.g., 248 mg, 1.0 mmol).

    • Add BrettPhos Pd G4 (0.02 equiv, 2 mol%).

    • Note: If using Pd(OAc)₂/Ligand, premix them in solvent for 5 mins before adding substrate.

  • Liquids Addition:

    • Add anhydrous 1,4-Dioxane (concentration 0.2 M, e.g., 5.0 mL).

    • Add the Amine (1.2 equiv).

    • Critical Step: Add LiHMDS (2.2 equiv) dropwise.

    • Why 2.2 equiv? The first equivalent deprotonates the phenol (often silylating it transiently); the second equivalent acts as the base for the amination cycle.

  • Reaction:

    • Seal the vessel with a Teflon-lined cap.

    • Heat to 80 °C for 12–16 hours.

    • Visual Check: The reaction should turn from pale yellow to a dark amber/brown. Precipitation of Li-halide salts is normal.

  • Workup:

    • Cool to room temperature.[1]

    • Quench with 1M HCl (aqueous) or saturated NH₄Cl.

    • Extract with Ethyl Acetate (x3).

    • Note: The product is an aminophenol. Ensure the pH of the aqueous layer is adjusted (pH ~7-8) to extract the free amine/phenol form, as it may be zwitterionic or water-soluble at extreme pH.

Troubleshooting & Optimization

Common Failure Modes
ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to BrettPhos (bulkier). Ensure LiHMDS is fresh (hydrolyzed LiHMDS acts as LiOH, which is detrimental).
C-O Coupling Product EtherificationThe phenoxide is competing. Lower temperature to 65°C and increase catalyst loading to 4 mol%.
Deiodination (Ar-H) Beta-Hydride EliminationOften seen with secondary amines. Switch ligand to RuPhos , which is specific for secondary amines and suppresses side reactions.
The "Silylation Trick" (Alternative Protocol)

If the direct coupling fails, convert the phenol to a silyl ether before the reaction:

  • Treat substrate with HMDS (hexamethyldisilazane) or TBS-Cl/Imidazole.

  • Run standard Buchwald coupling on the 2-iodo-4,6-dimethyl-1-(trimethylsiloxy)benzene .

  • Deprotect with TBAF post-reaction. Note: The LiHMDS protocol essentially attempts to do this in one pot.

References

  • Anderson, K. W., et al. "The Selective Reaction of Aryl Halides with Ammonia and Amine Derivatives in the Presence of Hydroxyl Groups." Journal of the American Chemical Society, vol. 128, no. 30, 2006, pp. 10028–10029.

  • Maitro, G., et al. "A New Catalyst for the Amination of Aryl Halides with Primary Amines." Journal of the American Chemical Society (BrettPhos Introduction), vol. 130, no. 41, 2008, pp. 13552–13554.

  • Lundgren, R. J., & Stradiotto, M. "Key Concepts in Ligand Design: An Introduction to Dialkylbiarylphosphines." Aldrichimica Acta, vol. 45, no. 3, 2012, pp. 59-65.

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide." Chemical Science, vol. 2, 2011, pp. 27-50.

Sources

Troubleshooting & Optimization

purification techniques for 2-Iodo-4,6-dimethylphenol and its derivatives

[1]

Welcome to the Technical Support Center. This guide addresses the purification of 2-Iodo-4,6-dimethylphenol (CAS: 90003-93-3), a critical intermediate in the synthesis of benzofurans and other bioactive scaffolds.[1] It is designed for researchers encountering specific purity challenges such as persistent coloration, starting material contamination, or phase separation issues.[1][2]

Quick Reference Data
PropertyValueNotes
Physical State Yellow OilOften misidentified as a solid due to structural similarity to other iodophenols.[1]
Boiling Point 120–124 °C @ 15–16 mmHgVacuum distillation is the preferred method for multigram scales.
Solubility Soluble in DCM, EtOAc, ChloroformImmiscible with water.[1][2]
Key Impurities 2,4-Dimethylphenol (Starting Material), Iodine (

), Quinones (Oxidation products)
Starting material is difficult to separate due to similar polarity.[1][2]
Module 1: Pre-Purification Workup (Critical Step)

Issue: The crude reaction mixture is dark purple or brown. Cause: Residual Iodine (


1Solution:12

Protocol:

  • Quench: Add saturated aqueous Sodium Thiosulfate (

    
    )  to the reaction mixture. Stir vigorously until the organic layer shifts from purple/dark brown to pale yellow.
    
  • Extraction: Extract with Dichloromethane (DCM) or Chloroform.[1][2]

  • Wash: Wash the organic layer with:

    • 1x Water (to remove inorganic salts).[1][2]

    • 1x Brine (to remove residual water).[1][2]

  • Dry: Dry over anhydrous

    
     or 
    
    
    , filter, and concentrate in vacuo.

Technical Insight: Failure to quench iodine results in "streaking" on silica columns and accelerates oxidative degradation of the phenol during distillation.[2]

Module 2: Purification Techniques

Choose your method based on scale and required purity.

Technique A: Vacuum Distillation (Recommended for >5g Scale)

Distillation is the most efficient method for removing the lower-boiling starting material (2,4-dimethylphenol, bp ~211°C at atm, significantly lower under vacuum) from the heavier iodinated product.[1][2]

  • Setup: Short-path distillation head with a vacuum manifold.

  • Parameters:

    • Pressure: 15–16 mmHg (Water aspirator or weak mechanical pump).[1][2]

    • Collection Temperature: 120–124 °C.

  • Procedure:

    • Heat the oil bath slowly.

    • Collect the first fraction (fore-run) which contains residual 2,4-dimethylphenol.[1][2]

    • Collect the main fraction (stable temperature plateau at ~121°C).[1][2]

    • Stop before the residue becomes too viscous to prevent thermal decomposition.[2]

Technique B: Flash Column Chromatography (Recommended for <5g Scale)

For high-purity applications where trace starting material is unacceptable.[1]

  • Stationary Phase: Silica Gel (230–400 mesh).[1][2]

  • Eluent Systems:

    • System 1 (Standard): Hexanes : Ethyl Acetate (95:5 to 90:10).[1]

    • System 2 (High Resolution): Petroleum Ether : Dichloromethane (60:40).[1][2]

  • TLC Visualization: UV (254 nm) or Iodine Stain.[1][2] The product (

    
     in 10% EtOAc/Hex) will run slightly lower than the non-iodinated starting material (
    
    
    ) due to increased acidity and polarizability of the C-I bond.[1]
Module 3: Troubleshooting Guide (Q&A)

Q1: My product is a yellow oil, but I expected a solid. Is it impure?

  • Diagnosis: No, this is normal.[1][2][3] Unlike many iodophenols (e.g., 2-iodophenol, mp 43°C), 2-iodo-4,6-dimethylphenol is a yellow oil at room temperature.[1][2]

  • Action: Do not attempt to force crystallization. If high purity is confirmed by NMR, store it as an oil at 4°C.[1][2]

Q2: The product turns pink/red after standing for a few hours.

  • Diagnosis: Phenolic oxidation (Quinone formation).[1][2] This is accelerated by light and basic impurities.[2]

  • Action:

    • Re-dissolve in DCM and pass through a short plug of silica gel to remove the colored oxidation products.[2]

    • Store under an inert atmosphere (

      
       or Ar) in the dark.
      

Q3: I cannot separate the starting material (2,4-DMP) from the product on the column.

  • Diagnosis: The polarity difference is small.[2]

  • Action:

    • Switch Solvent: Use DCM:Petroleum Ether (40:60).[1][2] The chlorinated solvent often improves separation selectivity for halogenated aromatics.[2]

    • Chemical Wash: Before the column, wash the crude organic solution with a pH-controlled buffer (pH ~9-10).[1][2] The 2-iodo-4,6-dimethylphenol is more acidic (lower pKa due to ortho-iodine) than 2,4-dimethylphenol.[1] Careful extraction with mild base might selectively pull the iodinated product into the aqueous phase (risk of emulsion), but standard chromatography is usually safer.[2]

Q4: My yield is low (<50%). Where did the product go?

  • Diagnosis: Volatility or over-iodination.[1][2]

  • Action:

    • Volatility: The product is moderately volatile.[2][4] Do not leave it on the high-vacuum pump for extended periods after solvent removal.[2]

    • Over-iodination: Check for 2,6-diiodo-4-methylphenol (if starting from p-cresol) or other isomers.[1] However, starting from 2,4-dimethylphenol, the only open ortho/para position is C6, making over-iodination difficult unless forcing conditions attack the meta positions (unlikely).[1][2]

Module 4: Workflow Visualization

The following diagram illustrates the decision matrix for purifying the crude reaction mixture.

PurificationWorkflowStartCrude Reaction Mixture(Dark Purple/Brown)QuenchQuench: Sat. Na2S2O3(Remove I2)Start->QuenchDecolorizationExtractExtraction: DCM + Brine Wash(Remove Salts)Quench->ExtractCheckStateCheck Scale & Purity NeedsExtract->CheckStateDistillationVacuum Distillation(>5g Scale)120-124°C @ 15mmHgCheckState->DistillationLarge ScaleColumnFlash Chromatography(<5g Scale)DCM:PE (4:6) or Hex:EtOAc (9:1)CheckState->ColumnHigh Purity / Small ScaleProductPure 2-Iodo-4,6-dimethylphenol(Yellow Oil)Distillation->ProductColumn->ProductTroubleIssue: Product turns Pink/Red?Product->TroubleSilicaPlugFiltration through Silica PlugTrouble->SilicaPlugYes (Oxidation)StorageStore: Dark, 4°C, Inert GasTrouble->StorageNoSilicaPlug->Storage

Figure 1: Purification logic flow for 2-Iodo-4,6-dimethylphenol, prioritizing scale-appropriate techniques.

References
  • Synthesis and Distillation Data: Bosiak, M. J. (2016).[1][2] Supporting Information: A Convenient Synthesis of 2-Arylbenzo[b]furans. Amazon S3.[1][2] (See Compound S3: 2-Iodo-4,6-dimethylphenol, bp 120-121°C/15mmHg).[1]

  • Chromatographic Separation: Ball, L. T., Lloyd-Jones, G. C., & Russell, C. A. (2012).[1][2] Gold-catalyzed direct arylation.[2] Science. (Referenced in search results as the basis for the modified procedure for S2/S3 synthesis).

  • Physical Properties & Bioisostere Studies: Zimmermann, M. O., et al. (2015).[1][2] Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere. Journal of Chemical Information and Modeling. (Characterizes 2-iodo-4,6-dimethylphenol as a model ligand).[1]

stability issues and degradation of 2-Iodo-4,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Iodo-4,6-dimethylphenol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability, degradation, and handling of this compound. Our goal is to equip you with the necessary knowledge to anticipate and troubleshoot potential issues in your experiments, ensuring the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: My solid 2-Iodo-4,6-dimethylphenol, which was initially a white to light yellow powder, has developed a reddish or brownish tint. What is causing this color change?

A1: The discoloration of 2-Iodo-4,6-dimethylphenol is a common indicator of degradation. This is primarily due to two processes: oxidation and photodegradation. Phenolic compounds are susceptible to oxidation in the presence of air (oxygen), which can lead to the formation of colored quinone-type byproducts. Additionally, the carbon-iodine bond in iodophenols can be labile, particularly upon exposure to light, which can lead to the formation of free iodine and other colored degradation products.

Q2: I've noticed a decrease in the purity of my 2-Iodo-4,6-dimethylphenol stock solution over time. What are the likely degradation products?

A2: The degradation of 2-Iodo-4,6-dimethylphenol in solution is typically accelerated by factors such as the solvent used, exposure to light, and the presence of oxygen. The primary degradation pathways are believed to be:

  • Oxidative Degradation: The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of 2,6-dimethyl-p-benzoquinone.

  • Photodegradation (Deiodination): The carbon-iodine bond can undergo homolytic cleavage upon exposure to UV or even ambient light, resulting in the formation of 2,6-dimethylphenol and elemental iodine. The presence of iodine can further catalyze other degradation reactions.

Q3: What are the optimal storage conditions for solid 2-Iodo-4,6-dimethylphenol and its solutions to minimize degradation?

A3: To ensure the long-term stability of 2-Iodo-4,6-dimethylphenol, it is crucial to minimize its exposure to light, oxygen, and heat.

Form Recommended Storage Conditions Rationale
Solid Store at 2-8°C in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen).Low temperature slows down the rate of degradation reactions. The amber vial protects the compound from light, and the inert atmosphere minimizes oxidation.
Solution Prepare solutions fresh whenever possible. If storage is necessary, store in an amber vial at -20°C under an inert atmosphere.Freezing the solution significantly reduces the rate of degradation. Protection from light and oxygen is equally critical in the solution state.

Q4: Which solvents are recommended for preparing stock solutions of 2-Iodo-4,6-dimethylphenol?

A4: The choice of solvent can impact the stability of 2-Iodo-4,6-dimethylphenol. Anhydrous, aprotic solvents are generally preferred for long-term storage.

  • Recommended: Dichloromethane, Toluene, Tetrahydrofuran (THF - ensure it is peroxide-free).

  • Use with Caution: Protic solvents like methanol and ethanol can participate in degradation reactions, especially if not anhydrous.

  • Avoid: Solvents containing peroxides or other oxidizing impurities.

Always use high-purity, dry solvents.

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Experimental Results
  • Probable Cause: Degradation of 2-Iodo-4,6-dimethylphenol, leading to a lower effective concentration of the active compound and the presence of interfering byproducts.

  • Troubleshooting Steps:

    • Assess Purity: Before use, always assess the purity of your 2-Iodo-4,6-dimethylphenol, especially if it has been stored for an extended period or has changed color. Recommended analytical methods are detailed below.

    • Purify if Necessary: If the purity is found to be below acceptable limits for your application, repurification by recrystallization or column chromatography may be necessary.

    • Implement Proper Handling: Strictly adhere to the recommended storage and handling procedures to prevent further degradation.

Issue 2: Appearance of Unexpected Peaks in Analytical Chromatograms (e.g., HPLC, GC)
  • Probable Cause: Presence of degradation products or impurities from the synthesis.

  • Troubleshooting Steps:

    • Identify Potential Degradants: Compare your chromatogram to reference chromatograms of potential degradation products like 2,6-dimethylphenol and 2,6-dimethyl-p-benzoquinone.

    • Analyze by Mass Spectrometry: Couple your chromatographic method to a mass spectrometer (LC-MS or GC-MS) to identify the molecular weights of the unknown peaks, which can help in their structural elucidation.

    • Review Synthesis and Purification: If the impurities are not consistent with degradation, they may be byproducts from the synthesis. Review the synthetic route and consider if additional purification steps are needed. Common impurities can include isomeric phenols or starting materials.[1]

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of 2-Iodo-4,6-dimethylphenol. Method optimization may be required based on the specific instrument and column used.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% Trifluoroacetic Acid (TFA)

    • B: Acetonitrile with 0.1% TFA

  • Gradient:

    • 0-5 min: 50% B

    • 5-25 min: 50% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm and 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a 1 mg/mL solution of 2-Iodo-4,6-dimethylphenol in acetonitrile.

Protocol 2: Purification by Recrystallization

This method can be used to purify discolored or impure solid 2-Iodo-4,6-dimethylphenol.

  • Solvent Selection: Choose a solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of hexane and ethyl acetate is a good starting point.

  • Dissolution: In a flask, add the impure 2-Iodo-4,6-dimethylphenol and a minimal amount of the hot solvent mixture until the solid just dissolves.

  • Decolorization (Optional): If the solution is highly colored, a small amount of activated charcoal can be added, and the solution briefly heated.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The purified compound should crystallize out of the solution. Cooling in an ice bath can further increase the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any residual impurities.[1]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizing Degradation and Workflows

Diagram 1: Proposed Degradation Pathways

G A 2-Iodo-4,6-dimethylphenol B 2,6-Dimethyl-p-benzoquinone A->B Oxidation (O2) C 2,6-Dimethylphenol A->C Photodegradation (Light, hv) D Iodine (I2) A->D Photodegradation (Light, hv) C->B Further Oxidation

Caption: Proposed degradation pathways of 2-Iodo-4,6-dimethylphenol.

Diagram 2: Purity Assessment and Repurification Workflow

G cluster_0 Purity Assessment cluster_1 Decision & Action cluster_2 Repurification A Sample of 2-Iodo-4,6-dimethylphenol B Prepare Solution (e.g., in Acetonitrile) A->B C HPLC or GC-MS Analysis B->C D Purity > 95%? C->D E Use in Experiment D->E Yes F Repurify D->F No G Recrystallization or Column Chromatography F->G H Dry Purified Product G->H I Re-assess Purity H->I I->D

Caption: Workflow for assessing and ensuring the purity of 2-Iodo-4,6-dimethylphenol.

References

  • PubChem. (n.d.). 4-Iodo-2,6-dimethylphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Yale Environmental Health & Safety. (2022, June). Phenol Standard Operating Procedure. Retrieved from [Link]

  • Sultan Qaboos University House of Expertise. (2015, January 5). Photocatalytic degradation of phenol by iodine doped tin oxide nanoparticles under UV and sunlight irradiation. Retrieved from [Link]

  • ResearchGate. (2006, August). Mechanism of oxidation of phenol and 2,6-dimethylphenol in the presence of Cr(phen)33+ excited state: The role of O2. Retrieved from [Link]

  • VTechWorks. (1997, December 5). Chemical identification and flavor profile analysis of iodinated phenols produced from disinfection of spacecraft drinking water. Retrieved from [Link]

  • Agilent. (2011). Phenols Analysis of phenols according to EPA 8040. Retrieved from [Link]

  • National Institutes of Health. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]

Sources

Technical Support Center: 2-Iodo-4,6-dimethylphenol Stability & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Specialty Reagents Technical Support Portal. Ticket ID: #IOD-246-OPT Subject: Prevention of Deiodination in 2-Iodo-4,6-dimethylphenol Status: Open Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary

2-Iodo-4,6-dimethylphenol (CAS: N/A for specific isomer, structurally related to 4-iodo-2,6-xylenol) presents a unique stability challenge.[1][2] Unlike its para-iodo analog, the ortho-iodo position (C2) creates a sterically congested environment flanked by the phenolic hydroxyl group (C1) and the meta-hydrogen, with further steric pressure from the methyl group at C6.[1][2]

The loss of iodine (deiodination) typically occurs via two distinct pathways:

  • Radical Homolysis (Storage/Handling): Light-induced cleavage of the weak C–I bond.[2]

  • Protodeiodination (Catalysis): Palladium-catalyzed reduction during cross-coupling reactions (Suzuki, Heck), where the iodine is replaced by hydrogen.[1][2]

This guide provides self-validating protocols to mitigate these risks.

Module 1: Storage & Handling Protocols

Issue: Sample turns pink or brown upon storage; purity decreases. Diagnosis: Photolytic cleavage of the C–I bond generating iodine radicals and phenoxy radicals, leading to quinone methide formation.[2]

Standard Operating Procedure (SOP) for Storage
ParameterSpecificationScientific Rationale
Container Amber borosilicate glassBlocks UV/Vis light (200–450 nm) which excites the

transition in the C–I bond.[1][2]
Atmosphere Argon or Nitrogen (Headspace)Prevents oxidation of the phenol to quinones, which accelerates radical degradation.[2]
Temperature -20°C (Freezer)Reduces the kinetic rate of thermal homolysis.[1][2]
Stabilizer Copper turnings (Optional)Can act as a radical scavenger in solution, though solid storage is preferred.[2]

Module 2: Preventing Protodeiodination in Catalysis (Suzuki-Miyaura)

Issue: During Suzuki coupling, LC-MS shows significant formation of 2,4-dimethylphenol (Mass = 122 Da) instead of the coupled biaryl product. Diagnosis: The reaction is undergoing Protodehalogenation via a Palladium-Hydride (Pd-H) intermediate.[1][2]

The Mechanism of Failure

In standard catalytic cycles, the oxidative addition of the Ar–I bond to Pd(0) is fast. However, if Transmetallation is slow, the Ar-Pd(II)-I intermediate can intercept a proton source (water, alcohol, or base protons), forming Ar-Pd(II)-H. Reductive elimination then yields the deiodinated byproduct (Ar-H).[1][2]

Interactive Troubleshooting Workflow

Protodeiodination Start Start: Ar-I + Pd(0) OxAdd Oxidative Addition (Ar-Pd-I) Start->OxAdd Fast TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet Preferred SideRxn Side Reaction: Interaction with Alcohol/H2O OxAdd->SideRxn If TransMet is slow ProdCycle Reductive Elimination (Desired Biaryl) TransMet->ProdCycle FailCycle Beta-H Elimination / Ligand Exchange Forms Ar-Pd-H SideRxn->FailCycle Deiod Reductive Elimination (Deiodinated Ar-H) FailCycle->Deiod Deiod->Start Regenerates Pd(0) (Catalytic Parasite)

Figure 1: The competition between productive coupling (Green) and protodeiodination (Red).[2] The key to success is accelerating the Green pathway while starving the Red pathway.

Optimization Protocol: "The Anhydrous Rule"

To rescue the reaction, you must eliminate hydride sources and accelerate the transmetallation step.

1. Solvent Selection Matrix

Alcoholic solvents are the primary source of hydride via


-hydride elimination from the alkoxide-Pd complex.[1][2]
Solvent SystemRisk LevelRecommendation
Ethanol / Methanol CRITICAL Do Not Use. Alcohols readily transfer hydride to Palladium.[1][2]
DMF / DMA HighCan decompose to form dimethylamine (reductant) at high temps.[2]
Toluene / Water ModerateBiphasic systems minimize water contact if phase transfer is controlled.[1][2]
1,4-Dioxane (Anhydrous) Low Recommended. Inert and solubilizes the phenol well.[1][2]
THF (Anhydrous) LowGood alternative, but ensure it is peroxide-free.[1][2]
2. Base Selection

Avoid bases that can act as hydride donors (e.g., isopropoxides).[2]

  • Preferred:

    
     (anhydrous) or 
    
    
    
    .[2]
  • Avoid:

    
    , 
    
    
    
    (unless strictly necessary for activation), amines (can act as hydride sources).[2]
3. Catalyst/Ligand Engineering

Use electron-rich, bulky phosphine ligands to facilitate rapid oxidative addition and, more importantly, rapid reductive elimination of the crowded biaryl product.[1]

  • Recommendation: XPhos or SPhos Pd G2/G3 precatalysts.[2]

  • Why? These ligands create a "pocket" that protects the Pd center from solvent interaction while forcing the bulky ortho-substituted phenol and boronic acid to couple quickly.[2]

Module 3: Chemical Protection Strategies

Issue: The phenolic proton (


) is acidic and can interfere with coupling or facilitate radical transfers.[2]
Solution:  Mask the phenol as an ether or ester before manipulating the iodine.[2]

Protocol: Methylation (Protection) If the final target allows, convert 2-iodo-4,6-dimethylphenol to 2-iodo-4-methoxy-1,3-dimethylbenzene (iodo-xylenol methyl ether).[1][2]

  • Reagents:

    
     (1.1 equiv), 
    
    
    
    (2.0 equiv), Acetone, 60°C.
  • Benefit: Removing the phenolic proton shuts down Phenoxyl radical pathways and prevents the phenol from coordinating to Pd, which can sometimes arrest the catalytic cycle.

Module 4: Frequently Asked Questions (FAQ)

Q1: I am seeing a peak at M-127 in my Mass Spec. Is this deiodination? A: No. A loss of 127 Da usually indicates the loss of the Iodine atom during ionization in the mass spectrometer (fragmentation), not necessarily in your reaction flask.

  • Verification: Check the UV trace (PDA).[2] If the retention time matches the starting material, it is an artifact of the MS source. If the retention time shifts earlier (more polar/lower MW), it is chemical deiodination (formation of 2,4-dimethylphenol).[1][2]

Q2: Can I use CuI as a co-catalyst? A: Proceed with caution. While CuI aids the Sonogashira coupling, in Suzuki couplings involving phenols, Copper can facilitate Ullmann-type homocoupling (forming diphenylethers) or promote radical dehalogenation if not strictly anaerobic.[1][2]

Q3: Why is the ortho-iodo isomer less stable than the para-iodo? A: The "Ortho Effect."[1][2] The iodine at C2 is physically crowded by the C1-hydroxyl and C6-methyl.[1][2] This steric strain weakens the C–I bond (bond dissociation energy lowers), making it more susceptible to homolysis and nucleophilic attack.[2]

References

  • Mechanism of Dehalogenation in Pd-Catalysis

    • Navarro, O. et al. "Dehalogenation of Aryl Halides: A Side Reaction in the Suzuki-Miyaura Cross-Coupling."[1][2] Journal of the American Chemical Society.[2][3]

    • Context: Explains the -hydride elimination pathway
  • Protodeiodination Prevention

    • BenchChem Technical Support.[2][4][5] "Troubleshooting Dehalogenation in Suzuki Coupling."

    • Context: Provides solvent/base matrices for avoiding Pd-H formation.[1][2]

  • Aryl Iodide Stability & Photolysis

    • PubChem Compound Summary: 4-Iodo-2,6-dimethylphenol (Isomer analog).[1][2]

    • Context: Hazards and light sensitivity data for iodinated xylenols.[2]

    • [2]

  • Catalyst Selection for Sterically Hindered Phenols

    • Buchwald, S. L. et al. "An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides."[1][2][3] J. Am. Chem. Soc.[2][3] 2009.

    • Context: Discusses the inhibitory effect of Iodide ions and the necessity of specific biarylphosphine ligands.
    • [2]

Sources

challenges in the purification of 2-Iodo-4,6-dimethylphenol reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier-3 Technical Support resource, designed for senior researchers requiring in-depth troubleshooting for the synthesis and purification of 2-Iodo-4,6-dimethylphenol .

Ticket Subject: Optimization of Purity Profile and Stability for 2-Iodo-4,6-dimethylphenol Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Active Guide

Executive Summary

The synthesis of 2-Iodo-4,6-dimethylphenol (via electrophilic aromatic substitution of 2,4-dimethylphenol) presents a unique set of purification challenges. Unlike simple phenol iodinations, the steric bulk of the methyl groups and the electron-rich nature of the ring create a propensity for oxidative coupling (dimerization) and incomplete conversion .

The primary critical quality attribute (CQA) failure mode is the co-elution/co-crystallization of unreacted starting material (2,4-dimethylphenol) due to similar polarity and solubility profiles. This guide addresses these specific bottlenecks.

Module 1: Reaction Optimization (The "Prevention" Phase)

The most effective purification strategy is high conversion. Impurities generated here are often inseparable later.

FAQ 1.1: Why does my reaction stall at 90% conversion?

Diagnosis: The iodination of electron-rich phenols is reversible under certain conditions, or the iodinating species (e.g.,


 equivalent) is consumed by side reactions (oxidative coupling).
Technical Insight:  2,4-Dimethylphenol is highly activated. If you use standard 

without an oxidant, the equilibrium constant may not favor complete product formation. Corrective Protocol:
  • Switch Reagent System: Move to an oxidative iodination system. The

    
      (Iodine/Hydrogen Peroxide) system or NIS (N-Iodosuccinimide)  with catalytic acid (
    
    
    
    ) drives the reaction to completion by removing the iodide byproduct or increasing electrophilicity.
  • Stoichiometric Control: Use a slight excess of the iodinating agent (1.05 – 1.10 eq). Do not exceed 1.15 eq, as this promotes the formation of unstable iodonium species or oxidation to quinones.

FAQ 1.2: I see a "double spot" on TLC that isn't the product. What is it?

Diagnosis: This is likely the oxidative dimer (biphenol derivative) or a diphenoquinone. Mechanism: The phenoxy radical intermediate (generated by trace metal contaminants or excess oxidant) couples with another radical. Prevention:

  • Deoxygenate: Sparge reaction solvents with Nitrogen/Argon before adding the oxidant.

  • Rate Control: Add the oxidant (e.g.,

    
    ) dropwise at 
    
    
    
    to keep the radical concentration low.

Module 2: Work-up & Quenching

Improper quenching leads to "pinking" (oxidation) during drying.

FAQ 2.1: The crude oil is dark purple/brown. How do I clear this?

Cause: Residual molecular iodine (


).
Standard Protocol: 
  • Wash the organic phase with 10% Sodium Thiosulfate (

    
    ) .
    
  • Visual Check: The organic layer must turn from purple/brown to pale yellow/orange.

  • pH Check (Critical): Phenols can form salts. Ensure the aqueous wash is acidic to neutral (pH 5-6) . If the pH is >9 (alkaline), your product (pKa ~8.5-9.0) will deprotonate and wash away into the aqueous waste.

FAQ 2.2: I have a persistent emulsion during extraction.

Cause: The density of the iodinated phenol solution often matches water, and the amphiphilic nature of phenols stabilizes the interface. Solution:

  • Salting Out: Add saturated NaCl (brine) to the aqueous layer to increase density difference.

  • Solvent Switch: Avoid Diethyl Ether. Use Dichloromethane (DCM) or Ethyl Acetate , which have greater density distinctness from water.

Module 3: Purification (The Core Challenge)

Separating the Starting Material (SM) from the Product.

FAQ 3.1: Column Chromatography is resulting in "streaking" and poor separation.

Diagnosis: Phenols are acidic. They interact strongly with the silanols on the silica gel surface, causing peak tailing. Corrective Protocol:

  • Mobile Phase Modifier: You must acidify the mobile phase. Add 0.1% to 0.5% Acetic Acid to your Hexane/Ethyl Acetate mixture. This suppresses the ionization of the phenol, sharpening the peak.

  • Gradient: Start with 100% Hexane (to elute non-polar impurities) and slowly ramp to 5-10% Ethyl Acetate. The product usually elutes before the starting material due to the iodine atom increasing lipophilicity (checking

    
     is mandatory).
    
FAQ 3.2: Can I avoid chromatography? (Recrystallization Guide)

Recommendation: Yes. Recrystallization is preferred for 2-Iodo-4,6-dimethylphenol as it effectively rejects the unreacted 2,4-dimethylphenol.

Optimized Recrystallization Protocol:

ParameterSpecificationNotes
Solvent System Heptane (or Hexane) The product is soluble in hot heptane but crystallizes upon cooling. SM remains soluble.
Alternative System Ethanol / Water (90:10) Use if Heptane fails. Dissolve in hot EtOH, add water until turbid, cool slowly.
Temperature Dissolve at

; Cool to

Slow cooling is essential to exclude the SM from the lattice.
Seed Crystals Highly RecommendedIf available, seeding at

prevents oiling out.

Step-by-Step Workflow:

  • Dissolve crude solid in minimum boiling Heptane.

  • If insoluble dark specks remain (polymeric oxidation products), perform a hot filtration .

  • Allow to cool to Room Temp (RT) with stirring.

  • Move to a freezer (

    
    ) for 4 hours.
    
  • Filter cold. Wash with cold Heptane.

Module 4: Stability & Storage

FAQ 4.1: My white crystals turned pink after 1 week. Why?

Cause: Auto-oxidation. Phenols are sensitive to light and air, forming quinones which are intensely colored even at ppm levels. Stability Protocol:

  • Storage: Amber glass vial (light protection).

  • Atmosphere: Store under Argon or Nitrogen.

  • Temperature: Refrigeration (

    
    ) is recommended but not strictly required if sealed well.
    
  • Rescue: If the product is pink, wash the solid with a small amount of cold Hexane. The colored quinone impurities are usually on the surface and highly soluble in hexane.

Visualization: Purification Decision Tree

The following diagram outlines the logical flow for processing the reaction mixture to achieve >98% purity.

PurificationWorkflow Start Crude Reaction Mixture (2,4-DMP + Product + Iodine) Quench Quench: Na2S2O3 Wash (Remove Iodine color) Start->Quench Extract Extraction (DCM or EtOAc) Check pH < 7 Quench->Extract Decision1 TLC Analysis: Is SM (2,4-DMP) > 5%? Extract->Decision1 Recryst Recrystallization (Heptane or EtOH/H2O) Decision1->Recryst No (High Conversion) Column Flash Chromatography (Acidified Silica: Hex/EtOAc + 0.1% AcOH) Decision1->Column Yes (Low Conversion) Filter Filtration & Cold Wash Recryst->Filter PurityCheck HPLC/NMR Check: Purity > 98%? Column->PurityCheck Filter->PurityCheck Final Final Product: 2-Iodo-4,6-dimethylphenol (Store in Amber Vial) PurityCheck->Final Yes Reprocess Reprocess: Combine Mother Liquors PurityCheck->Reprocess No Reprocess->Column Recycle

Caption: Figure 1. Integrated workflow for the isolation and purification of 2-Iodo-4,6-dimethylphenol, prioritizing recrystallization for high-conversion batches.

References

  • Preparation of 2-Iodophenols: Marshalkin, M. F., & Yakhontov, L. N. (1973). Iodination of phenols. Russian Chemical Reviews. (General methodology for phenol iodination).

  • Recrystallization Techniques: BenchChem. (2025).[1] Purification techniques for removing byproducts from 2,4-Dimethylphenol synthesis. (Specific solubility data for dimethylphenols).

  • Chromatography of Phenols: Snyder, L. R., & Kirkland, J. J. Introduction to Modern Liquid Chromatography.
  • Iodination Protocols: Organic Syntheses, Coll. Vol. 2, p. 355 (1943). Iodination of activated aromatics. (Foundational chemistry for iodination stoichiometry).

Sources

Technical Support Center: 2-Iodo-4,6-dimethylphenol Synthesis & Workup

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Refining the workup procedure for 2-Iodo-4,6-dimethylphenol Target Audience: Researchers, Process Chemists, and Drug Discovery Scientists Status: Active Support Guide

Introduction: The "Hidden" Yield Loss

The synthesis of 2-Iodo-4,6-dimethylphenol (typically via electrophilic iodination of 2,4-dimethylphenol) appears deceptively simple. However, the workup is where 30-40% of the yield is often lost or where purity is compromised by oxidative byproducts.

This guide moves beyond standard textbook protocols to address the specific physicochemical challenges of this molecule: its borderline pKa , its propensity for photo-deiodination , and the persistent "iodine bleed" in organic phases.

Module 1: The Quench & The Color Problem

The Issue: After the reaction, the organic layer remains a deep violet/brown, even after water washes. This indicates unreacted iodine (


), which promotes oxidative coupling (tar formation) during concentration.
Technical Protocol: Reductive Quenching

Do not rely on simple water washes. You must chemically reduce


 to water-soluble iodide (

).
  • Preparation: Prepare a 10% w/v Sodium Thiosulfate (

    
    )  solution.
    
  • The Wash: Add the thiosulfate solution to your reaction mixture before phase separation.

  • The Endpoint: Agitate vigorously until the organic layer shifts from purple/brown to pale yellow or colorless .

  • Verification: Spot the organic layer on a TLC plate. If it darkens upon drying (re-oxidation) or shows a baseline smear, the quench is incomplete.

Why This Matters (Mechanism)


The iodide ion (

) partitions instantly into the aqueous phase. Without this step,

concentrates with your product during rotary evaporation, catalyzing decomposition.

Module 2: Phase Separation & Acidity (The Yield Trap)

The Issue: "I extracted three times, but my mass balance is low."

Root Cause: pKa Mismanagement. Phenols are weak acids. The introduction of an iodine atom (an electron-withdrawing group) at the ortho position lowers the pKa of 2,4-dimethylphenol (pKa ~10.6) to approximately 8.5–9.0 for 2-iodo-4,6-dimethylphenol.

If you use a basic wash (like Saturated


, pH ~8.5, or NaOH) to remove acids, you will deprotonate your product, forming the water-soluble phenolate salt.
The Correct Extraction Workflow

Step 1: Acidification Ensure the aqueous phase is acidified to pH 2–3 using 1M HCl. This forces the equilibrium entirely toward the protonated (organic-soluble) phenol.

Step 2: Solvent Choice

  • Preferred: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Avoid: Diethyl ether (often forms emulsions with phenolic tars).

Step 3: The "Rag Layer" Fix Iodinated phenols are dense and lipophilic, often causing emulsions.

  • Solution: Add saturated NaCl (Brine) to the aqueous layer after acidification but before extraction. This increases ionic strength and drives the organic product out of the water phase ("salting out").

Module 3: Visualization of the Workup Logic

The following diagram illustrates the critical decision points to prevent yield loss.

WorkupLogic Reaction Reaction Mixture (2,4-dimethylphenol + I2) Quench Add 10% Na2S2O3 (Reductive Quench) Reaction->Quench CheckColor Is Organic Layer Purple? Quench->CheckColor RepeatQuench Add more Thiosulfate CheckColor->RepeatQuench Yes PhaseSep Phase Separation CheckColor->PhaseSep No (Yellow/Clear) RepeatQuench->CheckColor AqLayer Aqueous Layer (Contains Salts) PhaseSep->AqLayer OrgLayer Organic Layer (Product + Solvents) PhaseSep->OrgLayer pHCheck Check Aqueous pH AqLayer->pHCheck Dry Dry (MgSO4) & Concentrate OrgLayer->Dry Acidify Acidify to pH 2-3 (Recover Phenolate) pHCheck->Acidify pH > 4 Discard Discard Aqueous pHCheck->Discard pH < 3 Acidify->PhaseSep Re-extract

Caption: Decision tree for maximizing recovery of 2-iodo-4,6-dimethylphenol. Note the critical pH check loop to recover deprotonated product.

Module 4: Troubleshooting & FAQs

Q1: My product is an oil, but it should be a solid. How do I crystallize it?

A: Iodinated phenols often "oil out" due to trace solvent impurities or regioisomers.

  • The Fix: Dissolve the oil in a minimum amount of warm Hexanes (60°C) . Add Ethyl Acetate dropwise until clear. Cool slowly to room temperature, then to -20°C.

  • Seed: If available, add a seed crystal. If not, scratch the glass surface with a spatula to induce nucleation.

Q2: The NMR shows a mixture of products. What happened?

A: You likely have regioisomers or over-iodination.

  • Scenario A (Over-iodination): If you see no signals for the aromatic protons, you may have formed the di-iodo species (though sterically difficult on 2,4-dimethylphenol, it is possible under forcing conditions).

  • Scenario B (Starting Material): Check the integration of the methyl groups. 2,4-dimethylphenol has distinct shifts compared to the iodinated product.

  • Prevention: Control the stoichiometry of the iodinating agent (e.g., NIS or

    
    ) strictly to 1.0–1.05 equivalents.
    
Q3: Why does my product turn pink on the shelf?

A: Iodophenols are photolabile . Light causes homolytic cleavage of the C-I bond, generating radicals that form colored quinones.

  • Storage: Store in amber vials under Argon at 4°C.

Summary Data Table: Physicochemical Properties

PropertyValueRelevance to Workup
Formula

Molecular Weight: 248.06 g/mol
Est.[1][2][3] pKa 8.5 – 9.0Critical: Do not wash with Carbonate/Hydroxide.
Solubility High: DCM, EtOAc, Et2OLow: Water, Hexanes (cold)Use Hexanes for recrystallization.
Appearance White to off-white needlesColored solid indicates oxidation/iodine.

References

  • Organic Syntheses, Coll. Vol. 2, p. 355 (1943).Iodination of Phenols.

  • PubChem Compound Summary: 4-Iodo-2,6-dimethylphenol.

  • Journal of Organic Chemistry.Regioselective Iodination of Phenols.

  • University of Rochester, Dept. of Chemistry.Recrystallization Solvents and Techniques. (Grounding for solvent selection: Hexane/EtOAc).

Sources

Validation & Comparative

A Comparative Guide to Confirming the Purity of Synthesized 2-Iodo-4,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of a chemical intermediate is not a trivial detail—it is the bedrock of reliable, reproducible, and meaningful results. The presence of even minor impurities can lead to unforeseen side reactions, altered biological activity, and ultimately, the failure of a research campaign. This guide provides an in-depth comparison of orthogonal analytical techniques to rigorously confirm the purity of synthesized 2-Iodo-4,6-dimethylphenol, a valuable building block in medicinal chemistry. We will move beyond mere procedural lists to explain the causality behind our experimental choices, ensuring a self-validating approach to purity assessment.

The Synthetic Landscape: Understanding Potential Impurities

The most common laboratory synthesis of 2-Iodo-4,6-dimethylphenol involves the electrophilic iodination of 2,4-dimethylphenol. While seemingly straightforward, this reaction can yield a constellation of closely related compounds. A robust purity analysis is not just about confirming the presence of the desired product; it is about actively searching for and quantifying these expected impurities.

  • Starting Material: Incomplete reaction will leave residual 2,4-dimethylphenol.

  • Isomeric Byproducts: While the hydroxyl and methyl groups direct iodination to the 2- and 4-positions (relative to the hydroxyl group), minor amounts of other isomers could form. Given the starting material is 2,4-dimethylphenol, the primary iodination occurs at the available ortho position to the hydroxyl group.

  • Over-iodination Products: A second iodination event can lead to di-iodinated species, such as 2,6-diiodo-4-methylphenol.

  • Residual Solvents and Reagents: Depending on the workup and purification, solvents or reagents from the synthesis may remain.

An effective purity confirmation strategy must therefore employ multiple, independent (orthogonal) methods capable of detecting this range of potential contaminants.

A Multi-Pronged Approach: Orthogonal Analytical Techniques

No single analytical technique is sufficient to declare a compound "pure." We must build a comprehensive purity profile by integrating data from several orthogonal methods. Here, we compare four essential techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Melting Point Analysis.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

Expertise & Experience: ¹H NMR is arguably the most powerful tool for the initial assessment of a synthesized organic molecule. It provides a detailed picture of the molecular structure and, crucially, can reveal and quantify impurities that contain protons. For 2-Iodo-4,6-dimethylphenol, we expect a specific pattern of signals corresponding to the aromatic protons and the methyl groups. The presence of peaks that do not align with the expected structure are indicative of impurities.

Trustworthiness: The principle of ¹H NMR is that the integral of a signal is directly proportional to the number of protons it represents. By comparing the integration of impurity peaks to the integration of known product peaks, we can determine the relative molar ratio of contaminants. For a more rigorous assessment, Quantitative NMR (qNMR) can be employed, which uses a certified internal standard to determine the absolute purity of the analyte as a mass fraction.[1][2][3] This makes the protocol self-validating, as the purity is calculated against a known reference.

  • Sample Preparation: Accurately weigh ~5-10 mg of the synthesized 2-Iodo-4,6-dimethylphenol and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Internal Standard (for qNMR): For absolute purity determination, add a precisely weighed amount of a certified internal standard (e.g., maleic acid or dimethyl sulfone) whose peaks do not overlap with the analyte signals.[4]

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of any proton being integrated to ensure accurate integration.

  • Data Processing: Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the peaks corresponding to the product and any visible impurities. The purity can be calculated based on the relative integrals or, in the case of qNMR, against the internal standard.

Caption: Workflow for ¹H NMR Purity Analysis.

TechniquePrincipleDetectsStrengthsLimitations
¹H NMR Nuclear spin in a magnetic fieldProton-containing impuritiesExcellent for structural confirmation, provides molar ratios, qNMR for absolute purity.[3][4]Insensitive to non-protonated impurities (e.g., inorganic salts). Peak overlap can complicate analysis.
HPLC Differential partitioning between mobile and stationary phasesUV-active impurities, compounds with different polarityHigh sensitivity and resolution for separating closely related isomers and byproducts.[5]Requires a chromophore for UV detection, purity is relative (% area), co-elution can mask impurities.
GC-MS Separation by boiling point, detection by mass-to-charge ratioVolatile impuritiesProvides molecular weight confirmation of the main peak and helps identify impurities.[6][7]Compound must be volatile and thermally stable. Non-volatile impurities (salts) are not detected.
Melting Point Temperature of solid-liquid phase transitionCrystalline lattice impuritiesFast, simple, and inexpensive. A sharp melting point range close to the literature value indicates high purity.Insensitive to amorphous impurities or those that form solid solutions. Provides qualitative, not quantitative, data.
High-Performance Liquid Chromatography (HPLC): The Separation Specialist

Expertise & Experience: HPLC excels at separating compounds from a mixture based on their differential interactions with a stationary and mobile phase.[8] For 2-Iodo-4,6-dimethylphenol and its potential impurities (like the starting material, 2,4-dimethylphenol), which have slight differences in polarity, reverse-phase HPLC is the method of choice. Purity is typically assessed by the area percentage of the main peak relative to the total area of all detected peaks.

Trustworthiness: A well-developed HPLC method provides a self-validating system through the use of a high-resolution column that can separate baseline peaks for all expected impurities. The protocol's trustworthiness is enhanced by running a blank (solvent injection) to identify system peaks and by spiking the sample with known potential impurities to confirm their retention times.

  • Mobile Phase Preparation: Prepare an appropriate mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid) to ensure the phenol is protonated.

  • Sample Preparation: Prepare a stock solution of the synthesized product in the mobile phase at a known concentration (e.g., 1 mg/mL). Dilute as necessary to be within the linear range of the detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector set at a wavelength where both the product and potential impurities absorb (e.g., 275 nm).

    • Gradient: Start with a higher water content and gradually increase the organic solvent percentage to elute compounds of increasing hydrophobicity.

  • Analysis: Integrate all peaks in the chromatogram. Calculate the purity as: (Area of Product Peak / Total Area of All Peaks) * 100%.

Sources

Technical Guide: Optimizing 2-Iodo-4,6-dimethylphenol in Cross-Coupling Workflows

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Performance Evaluation of 2-Iodo-4,6-dimethylphenol in Different Reaction Media Content Type: Technical Comparison Guide Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Leads

Executive Summary

2-Iodo-4,6-dimethylphenol (CAS: 10570-67-9) represents a "Goldilocks" scaffold in organic synthesis: it combines the high oxidative addition rates of an aryl iodide with the steric protection of ortho/para-methyl groups.[1] While often substituted with its cheaper brominated analog (2-Bromo-4,6-dimethylphenol), the iodo-variant offers distinct kinetic advantages in difficult cross-coupling reactions, particularly where low catalyst loading or mild temperatures are required to preserve sensitive functional groups.[1] This guide evaluates its performance across varying reaction media and benchmarks it against standard alternatives.

Chemical Profile & Strategic Utility[1]

The utility of 2-Iodo-4,6-dimethylphenol lies in its substitution pattern.[1] The methyl groups at the 4 and 6 positions block electrophilic attack at the most reactive sites, directing subsequent functionalization (if any) or simply providing steric bulk that influences the selectivity of metal-catalyzed cycles.

PropertySpecificationStrategic Implication
Molecular Formula C₈H₉IOMW: 248.06 g/mol
Physical State Solid (Crystalline)MP: 100–104 °C; Easy to handle/weigh compared to liquid phenols.[1]
Acidity (pKa) ~10.5 (Est.)[1]Slightly less acidic than phenol due to electron-donating methyls; requires stronger bases for deprotonation.
C–X Bond Energy ~65 kcal/mol (C–I)Significantly weaker than C–Br (~81 kcal/mol), facilitating rapid oxidative addition to Pd(0).[1]
Reaction Media Impact: Solvent & System Selection

The performance of 2-Iodo-4,6-dimethylphenol in Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is heavily dictated by the solvent system.[1] The steric bulk of the ortho-methyl group adjacent to the phenol and the iodine atom creates a crowded environment, making the "nakedness" of the reactive species critical.

A. Polar Aprotic Media (DMF, DMAc, NMP)[1]
  • Performance: High (Yields >90%)[1]

  • Mechanism: High dielectric constants dissociate the base (e.g., K₂CO₃), creating a "naked" phenoxide or activating the boronic acid partner.

  • Recommendation: Use for difficult couplings where the coupling partner is also sterically hindered.

  • Caution: High boiling points make workup (removal of solvent) energy-intensive.[1]

B. Non-Polar/Weakly Polar Media (Toluene, THF)[1]
  • Performance: Moderate (Yields 60–80%)[1]

  • Mechanism: Poor solubility of inorganic bases limits the reaction rate. Phase transfer catalysts (e.g., TBAB) or specialized lipophilic ligands (e.g., Buchwald ligands like SPhos) are often required to achieve conversion.[1]

  • Recommendation: Use when the product requires crystallization directly from the reaction mixture or when water sensitivity is extreme.

C. Aqueous/Biphasic Systems (Water/Ethanol, Surfactants)[1]
  • Performance: Emerging/High (Yields >85% with surfactants)[1]

  • Mechanism: Micellar catalysis (using TPGS-750-M or similar) concentrates the hydrophobic aryl iodide and catalyst in the micelle core, accelerating the reaction via the "hydrophobic effect."

  • Recommendation: The greenest approach; ideal for scaling to avoid chlorinated/amide solvents.[1]

Comparative Performance: Iodo- vs. Bromo-Analogs[1][2]

The primary alternative to the subject compound is 2-Bromo-4,6-dimethylphenol .[1] While the bromo-analog is significantly cheaper, the iodo-analog justifies its cost in specific "stress-test" scenarios.[1]

Comparative Data: Suzuki Coupling at 50°C

Conditions: 1.0 eq Aryl Halide, 1.2 eq PhB(OH)₂, 1 mol% Pd(PPh₃)₄, Na₂CO₃, Solvent: DMF, Time: 4h.[1]

Feature2-Iodo-4,6-dimethylphenol 2-Bromo-4,6-dimethylphenol Analysis
Yield (50°C) 92% 45%The C–I bond cleaves readily at mild temps; C–Br requires >80°C for efficient oxidative addition.[1]
Yield (100°C) 94%91%At high heat, the kinetic advantage of Iodine diminishes.[1]
Catalyst Load Effective at 0.1–0.5 mol% Requires 1–3 mol% Iodine allows for lower Pd loading, reducing metal scavenging costs later.[1]
Side Reactions Deiodination (minor)Homocoupling (moderate)Iodo-compounds can suffer from reduction if the cycle stalls; Bromo-compounds are robust.[1]
Cost Efficiency Low (Reagent is expensive)High (Reagent is cheap)Use Iodo for high-value APIs; use Bromo for commodity chemicals.[1]

Critical Insight (The Phosphine Trap): While generally more reactive, aryl iodides can sometimes perform worse than bromides if the concentration of phosphine ligands (like PPh₃) is too high. The iodide anion (


) has a high affinity for Palladium and can form stable resting states 

that slow down transmetallation.[1] Protocol Adjustment: When using the Iodo-analog, use "ligandless" conditions or bulky, electron-rich ligands (e.g.,

) rather than simple PPh₃.[1]
Experimental Protocols
Protocol A: Synthesis of 2-Iodo-4,6-dimethylphenol

Rationale: Direct iodination using NIS is preferred over


 for cleaner workup and higher regioselectivity.[1]
  • Setup: Charge a round-bottom flask with 2,4-dimethylphenol (10 mmol, 1.22 g) and Acetonitrile (50 mL).

  • Addition: Cool to 0°C. Add N-Iodosuccinimide (NIS) (11 mmol, 2.48 g) portion-wise over 15 minutes.

  • Catalysis: Add p-Toluenesulfonic acid (0.1 eq) as a catalyst.

  • Reaction: Stir at room temperature for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2) or GC-MS.[1][2]

  • Workup: Quench with saturated

    
     (aq) to remove excess iodine (color changes from red/brown to yellow/clear). Extract with Ethyl Acetate.[1]
    
  • Purification: Recrystallize from Hexane/Ethanol to yield white needles.

    • Target Yield: 85–90%[1]

    • Validation: MP 102–103°C; 1H NMR (CDCl3) shows loss of one aromatic proton signal.[1]

Protocol B: Optimized Suzuki Coupling (Green Conditions)
  • Reagents: Combine 2-Iodo-4,6-dimethylphenol (1.0 eq), Arylboronic acid (1.2 eq), and

    
     (2.0 eq).
    
  • Solvent: Add 2 wt% TPGS-750-M in water (0.5 M concentration relative to substrate).[1]

  • Catalyst: Add

    
     (1 mol%).
    
  • Reaction: Stir vigorously at 45°C for 6 hours.

  • Isolation: Extract with minimal EtOAc. The surfactant remains in the water phase.

Mechanistic Visualization

The following diagram illustrates the decision logic for selecting reaction media and the catalytic cycle implications for the Iodo-analog.

ReactionPathway Start Substrate: 2-Iodo-4,6-dimethylphenol Decision Target Outcome / Constraint? Start->Decision Path_HighYield Maximize Yield / Difficult Partner Decision->Path_HighYield Steric Bulk High Path_Green Green Chemistry / Scale-up Decision->Path_Green Sustainability Path_Crystal Direct Crystallization Decision->Path_Crystal Solubility Control Media_Polar Media: DMF or DMAc Base: K2CO3 Temp: 60-80°C Path_HighYield->Media_Polar Media_Aq Media: 2% Surfactant/H2O Base: Et3N or K3PO4 Temp: 40-50°C Path_Green->Media_Aq Media_NonPolar Media: Toluene Ligand: Buchwald (SPhos) Temp: 100°C Path_Crystal->Media_NonPolar Mech_Insight Mechanistic Advantage: Weak C-I bond (65 kcal/mol) allows rapid Oxidative Addition even at low T. Media_Polar->Mech_Insight Media_Aq->Mech_Insight

Caption: Decision matrix for reaction media selection based on process constraints, highlighting the kinetic advantage of the C-I bond.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 555318, 4-Iodo-2,6-dimethylphenol.[1] Retrieved from [Link][1]

  • Altenhoff, G., et al. (2003). Sterically Hindered Suzuki Cross-Couplings.[1][3] Angewandte Chemie International Edition.[1][3] (General reference for steric hindrance in coupling).

  • Luo, Y.R. (2007). Comprehensive Handbook of Chemical Bond Energies.[1] CRC Press.[1] (Source for C-I vs C-Br bond dissociation energy data).

  • Lipshutz, B. H., et al. (2008). Room-Temperature Suzuki-Miyaura Couplings in Water Facilitated by Nonionic Amphiphiles.[1][3] Organic Letters.[1][3] (Basis for aqueous surfactant protocols).

  • Organic Syntheses. Iodination of Phenols. (General protocols adapted for 2,4-dimethylphenol).[1][4] Retrieved from [Link]

Sources

A Comparative Guide to the Synthetic Utility of 2-Iodo-4,6-dimethylphenol in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

<

Introduction: The Strategic Value of Steric Hindrance and High Reactivity

In the landscape of synthetic organic chemistry, the selection of building blocks is paramount to the success of a synthetic campaign. 2-Iodo-4,6-dimethylphenol is a highly functionalized aromatic compound that offers a unique combination of steric hindrance and high reactivity. The presence of two methyl groups ortho and para to the hydroxyl group, and an iodine atom ortho to the hydroxyl and meta to the methyl groups, creates a sterically congested environment. This, coupled with the inherent reactivity of the carbon-iodine bond, makes 2-Iodo-4,6-dimethylphenol a valuable reagent for the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science where hindered biaryl and arylamine moieties are common.[1][2] This guide provides a comparative analysis of the synthetic utility of 2-Iodo-4,6-dimethylphenol against its structural analogs, supported by experimental insights and protocols.

Physicochemical Profile and Reactivity Considerations

The synthetic utility of an aryl halide is dictated by a combination of electronic and steric factors. For 2-Iodo-4,6-dimethylphenol, these are:

  • The Carbon-Iodine Bond: The C-I bond is the weakest among the carbon-halogen bonds (C-I < C-Br < C-Cl). This lower bond dissociation energy facilitates the oxidative addition step in many palladium-catalyzed cross-coupling reactions, often allowing for milder reaction conditions and lower catalyst loadings compared to the corresponding bromo or chloro analogs.

  • Steric Hindrance: The two methyl groups at positions 4 and 6, along with the adjacent iodine atom, create significant steric bulk around the phenolic hydroxyl group and the site of potential coupling. This steric hindrance can be a double-edged sword. While it can impede certain reactions, it can also be leveraged to achieve higher selectivity in others. For instance, it can disfavor undesired side reactions or control regioselectivity.[3][4]

  • The Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group can influence the reaction conditions, often requiring the use of a base. Furthermore, the hydroxyl group itself can act as a directing group or a site for further functionalization.

A comparison with its closest analogs, 2-Bromo-4,6-dimethylphenol and the less hindered 4-Iodo-2,6-dimethylphenol, highlights the unique reactivity profile of the target compound.

CompoundMolar Mass ( g/mol )Melting Point (°C)Key Features
2-Iodo-4,6-dimethylphenol248.0756-58High reactivity (C-I bond), significant steric hindrance
2-Bromo-4,6-dimethylphenol201.0653-55Moderate reactivity (C-Br bond), significant steric hindrance[5][6][7]
4-Iodo-2,6-dimethylphenol248.0775-78High reactivity (C-I bond), moderate steric hindrance[8]

Comparative Analysis in Key Cross-Coupling Reactions

The true measure of a building block's utility is its performance in a range of chemical transformations. Below, we compare 2-Iodo-4,6-dimethylphenol with its analogs in three of the most powerful C-C and C-N bond-forming reactions in modern synthesis.

Suzuki-Miyaura Coupling: The Challenge of Steric Congestion

The Suzuki-Miyaura coupling is a cornerstone of biaryl synthesis.[9] When dealing with sterically demanding substrates like 2-Iodo-4,6-dimethylphenol, the choice of catalyst and ligand system is critical to overcoming the steric barrier.[3][4]

Comparative Performance:

Aryl HalideCoupling PartnerCatalyst SystemTypical YieldScientist's Note
2-Iodo-4,6-dimethylphenol Phenylboronic acidPd(PPh₃)₄ / K₂CO₃Good to ExcellentThe higher reactivity of the C-I bond allows for efficient coupling despite the steric hindrance.[10]
2-Bromo-4,6-dimethylphenol Phenylboronic acidPd(dppf)Cl₂ / Cs₂CO₃Moderate to GoodRequires a more electron-rich and bulky ligand to facilitate oxidative addition of the C-Br bond.
4-Iodo-2,6-dimethylphenol Phenylboronic acidPd(PPh₃)₄ / K₂CO₃ExcellentThe reduced steric hindrance around the C-I bond leads to faster reaction rates and higher yields.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Iodo-4,6-dimethylphenol

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-Iodo-4,6-dimethylphenol (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon for 15 minutes. [Scientist's Note: The removal of oxygen is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.]

  • Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane (5 mL) and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Reaction Conditions: Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - 2-Iodo-4,6-dimethylphenol - Phenylboronic Acid - K2CO3 purge Purge with Argon reagents->purge add_solvent_catalyst Add Dioxane and Pd(PPh3)4 purge->add_solvent_catalyst Under Ar heat Heat at 90°C for 12h add_solvent_catalyst->heat workup Aqueous Workup (EtOAc, H2O, Brine) heat->workup purify Column Chromatography workup->purify Final Product Final Product purify->Final Product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Navigating Ligand Choice

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[11][12][13] For sterically hindered aryl halides, the choice of a bulky, electron-rich phosphine ligand is critical to promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.[2]

Comparative Performance:

Aryl HalideAmineCatalyst SystemTypical YieldScientist's Note
2-Iodo-4,6-dimethylphenol MorpholinePd₂(dba)₃ / XPhos / NaOtBuExcellentThe high reactivity of the C-I bond combined with a sterically demanding ligand like XPhos enables efficient C-N bond formation.
2-Bromo-4,6-dimethylphenol MorpholinePd₂(dba)₃ / RuPhos / NaOtBuGoodThe less reactive C-Br bond necessitates a highly active catalyst system to achieve good yields.
4-Iodo-2,6-dimethylphenol MorpholinePd₂(dba)₃ / Xantphos / Cs₂CO₃ExcellentThe reduced steric hindrance allows for the use of a wider range of ligands and bases.

Experimental Protocol: Buchwald-Hartwig Amination of 2-Iodo-4,6-dimethylphenol

  • Reaction Setup: In a glovebox, charge a vial with Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.048 mmol, 4.8 mol%), and sodium tert-butoxide (1.4 mmol).

  • Reactant Addition: Add 2-Iodo-4,6-dimethylphenol (1.0 mmol) and morpholine (1.2 mmol), followed by anhydrous toluene (4 mL).

  • Reaction Conditions: Seal the vial and heat the mixture to 100 °C with vigorous stirring for 16 hours.

  • Workup: Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the residue by flash chromatography.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OA_Complex Ar-Pd(II)(I)L Pd0->OA_Complex Oxidative Addition (Ar-I) Amine_Complex Ar-Pd(II)(NR2)L OA_Complex->Amine_Complex Ligand Exchange (HNR2, Base) Amine_Complex->Pd0 Reductive Elimination Product Ar-NR2 Amine_Complex->Product

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Sonogashira Coupling: Harnessing Reactivity for C-C Triple Bonds

The Sonogashira coupling provides a direct route to aryl alkynes.[14] The reaction is typically co-catalyzed by palladium and copper. For sterically hindered substrates, the efficiency of the transmetalation step can be a limiting factor.

Comparative Performance:

Aryl HalideAlkyneCatalyst SystemTypical YieldScientist's Note
2-Iodo-4,6-dimethylphenol PhenylacetylenePd(PPh₃)₂Cl₂ / CuI / Et₃NGoodThe high reactivity of the iodophenol is advantageous, though steric hindrance can still impact yields with bulky alkynes.[15][16]
2-Bromo-4,6-dimethylphenol PhenylacetylenePd(PPh₃)₂Cl₂ / CuI / PPh₃ / K₂CO₃Low to ModerateThe C-Br bond is significantly less reactive in this transformation, often leading to lower yields and requiring higher temperatures.
4-Iodo-2,6-dimethylphenol PhenylacetylenePd(PPh₃)₂Cl₂ / CuI / Et₃NExcellentThe accessible reaction site allows for efficient coupling under standard Sonogashira conditions.[17]

Synthetic Applications and Future Outlook

The unique structural features of 2-Iodo-4,6-dimethylphenol make it an attractive starting material for the synthesis of bioactive compounds and advanced materials.[18] Its hindered phenolic core is found in various antioxidants and polymer building blocks.[19][20][21] The ability to participate in a diverse range of cross-coupling reactions allows for the introduction of various substituents, leading to the construction of complex and sterically encumbered molecules that would be challenging to synthesize via other routes. For example, it can be used to synthesize neolignan analogs with potential antitumor activity.[1]

References

  • Cardullo, N., et al. (2020). Synthesis of a Library of Honokiol-Inspired Neolignans and Their Antiproliferative Activity. Special Issue: From Natural Polyphenols to Synthetic Bioactive Analogues. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Li, C., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 299976, 2-Bromo-4,6-dimethylphenol. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 555318, 4-Iodo-2,6-dimethylphenol. Available at: [Link]

  • Noolvi, M. N., et al. (2021). Recent Advancements and Perspectives in Copper-catalysed Sonogashira Coupling Reactions. The Royal Society of Chemistry. Available at: [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • York University. (2016). APPLICATION OF Pd-NHC COMPLEXES IN CHALLENGING AMINATION REACTIONS. YorkSpace Institutional Repository. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Safely Handling 2-Iodo-4,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. 2-Iodo-4,6-dimethylphenol is a substituted phenol, and while its specific toxicological profile may be less documented than more common reagents, its structural similarity to other phenols necessitates a cautious and well-informed approach to handling. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step.

Hazard Identification and Risk Assessment: Understanding the "Why"

Given the structure of 2-Iodo-4,6-dimethylphenol, we must anticipate hazards similar to those of other substituted phenols, such as 2,6-dimethylphenol and phenol itself. These compounds are known to be toxic and corrosive.[1][2][3][4]

  • Acute Toxicity: Phenols can be toxic if swallowed, inhaled, or in contact with skin.[1][2][4] Systemic effects can include damage to the central nervous system, liver, and kidneys.[3][5]

  • Corrosivity: Direct contact can cause severe skin burns and serious eye damage.[2][4] A particularly insidious property of phenols is their anesthetic effect, which can mask the initial pain of a burn, leading to delayed recognition of the injury.[6]

  • Respiratory Irritation: Inhalation of dust or vapors can irritate the respiratory tract.[3][4]

Before any work begins, a thorough risk assessment is mandatory. This involves evaluating the quantities of 2-Iodo-4,6-dimethylphenol to be used, the nature of the procedure, and the potential for exposure.

Engineering Controls: Your First Line of Defense

Personal protective equipment is crucial, but it should never be the sole means of protection. Engineering controls are designed to isolate you from the hazard.

  • Chemical Fume Hood: All handling of 2-Iodo-4,6-dimethylphenol, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood.[2][4] This is non-negotiable. A fume hood not only contains vapors and dust but also provides a physical barrier in case of splashes.[6]

  • Ventilation: Ensure adequate general laboratory ventilation to complement the local exhaust of the fume hood.[2]

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly.[2]

Personal Protective Equipment (PPE): A Comprehensive Barrier

The following PPE is required when handling 2-Iodo-4,6-dimethylphenol. The selection of specific items is based on a "worst-case scenario" approach, assuming the properties of highly hazardous phenols.

Eye and Face Protection
  • Safety Glasses: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required for any work in the laboratory.[5]

  • Chemical Splash Goggles: When there is any risk of splashing, chemical splash goggles that form a seal around the eyes must be worn.[5]

  • Face Shield: For procedures involving larger quantities or a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles to protect the entire face.[5]

Hand Protection

The choice of glove material is critical, as no single glove type is impervious to all chemicals. For substituted phenols, a multi-layered approach is recommended.

  • Glove Selection: Nitrile gloves are generally not recommended for prolonged contact with phenols.[6] Thicker, chemical-resistant gloves such as neoprene or butyl rubber are preferred.[5][6] For incidental contact, double-gloving with a pair of heavy-duty nitrile gloves may be acceptable, but gloves should be changed immediately upon contamination.[5]

  • Glove Inspection: Always inspect gloves for any signs of degradation or punctures before use.

  • Proper Removal: Remove gloves without touching the outside with your bare hands and dispose of them as hazardous waste.

Skin and Body Protection
  • Laboratory Coat: A flame-resistant lab coat that is fully buttoned is mandatory.[5][6]

  • Appropriate Attire: Long pants and closed-toe shoes are required at all times in the laboratory.[5][6]

  • Chemical-Resistant Apron: When handling larger volumes or when there is a significant splash risk, a neoprene or butyl rubber apron should be worn over the lab coat.[6]

Respiratory Protection

Under normal operating conditions within a fume hood, respiratory protection should not be necessary. However, it may be required in specific situations:

  • Spill Cleanup: In the event of a large spill outside of a fume hood.

  • Maintenance Activities: When engineering controls are not available or are being serviced.

If a respirator is needed, a NIOSH-approved respirator with an organic vapor cartridge is appropriate.[7] A full respiratory protection program, including fit testing and training, is required by OSHA.[7]

Summary of PPE Requirements
Protection Type Minimum Requirement Enhanced Protection (for higher risk tasks)
Eye Protection ANSI Z87.1 safety glasses with side shieldsChemical splash goggles and a face shield
Hand Protection Double-gloved with heavy-duty nitrile gloves (for incidental contact)Neoprene or butyl rubber gloves
Body Protection Fully buttoned, flame-resistant lab coat, long pants, closed-toe shoesChemical-resistant apron over lab coat
Respiratory Not required when using a fume hoodNIOSH-approved respirator with organic vapor cartridge (for spills/emergencies)

Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling 2-Iodo-4,6-dimethylphenol.

Preparation:

  • Ensure all necessary engineering controls are functioning correctly.

  • Don all required PPE as outlined above.

  • Designate a specific area within the fume hood for the handling of this compound.

  • Have spill cleanup materials readily available.

Weighing and Transfer:

  • Weigh the solid 2-Iodo-4,6-dimethylphenol in a tared container within the fume hood.

  • Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust.[2]

  • Close the primary container immediately after dispensing.

  • Carefully add the solid to the reaction vessel or solvent.

In Solution:

  • When dissolving, add the solid to the solvent slowly to avoid splashing.

  • If the process is exothermic, ensure adequate cooling is in place.

  • Keep the vessel containing the phenol solution covered as much as possible.

Post-Handling Decontamination:

  • Wipe down the work area in the fume hood with an appropriate solvent (e.g., 70% ethanol) and then soap and water.[8]

  • Properly dispose of all contaminated materials, including gloves and wipes, in a designated hazardous waste container.

  • Wash hands thoroughly with soap and water after removing gloves.[1][4]

Disposal Plan

All waste containing 2-Iodo-4,6-dimethylphenol must be treated as hazardous waste.

  • Containers: Waste containers must be clearly labeled, in good condition, and kept closed except when adding waste.[9]

  • Segregation: Do not mix 2-Iodo-4,6-dimethylphenol waste with other waste streams unless it is part of a reaction mixture.

  • Empty Containers: "Empty" containers of 2-Iodo-4,6-dimethylphenol must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[10]

Emergency Procedures

Immediate and correct first aid is critical when working with phenols.

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[4] Some protocols recommend wiping the area with polyethylene glycol (PEG-300 or PEG-400) if available, before washing.[11] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[4] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water and seek immediate medical attention.

Safe Handling Workflow Diagram

The following diagram illustrates the key decision points and procedural flow for safely handling 2-Iodo-4,6-dimethylphenol.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling cluster_disposal Waste Management prep1 Verify Fume Hood Certification prep2 Don Required PPE prep1->prep2 prep3 Prepare Spill Kit prep2->prep3 weigh Weigh Solid prep3->weigh transfer Transfer to Vessel weigh->transfer dissolve Dissolve/React transfer->dissolve decon Decontaminate Work Area dissolve->decon waste Dispose of Contaminated Materials decon->waste remove_ppe Remove PPE waste->remove_ppe collect_waste Collect Waste in Labeled Container waste->collect_waste wash Wash Hands Thoroughly remove_ppe->wash dispose Dispose via EHS collect_waste->dispose

Caption: Workflow for handling 2-Iodo-4,6-dimethylphenol.

References

  • Phenol Standard Operating Procedure . Yale Environmental Health & Safety. Retrieved from [Link]

  • Phenol - Hazardous Substance Fact Sheet . New Jersey Department of Health. Retrieved from [Link]

  • Appendix P - Phenol First Aid Guide and PPE . University of California, Berkeley - Environmental Health & Safety. Retrieved from [Link]

  • 2,4-Dimethylphenol - Hazardous Substance Fact Sheet . New Jersey Department of Health. Retrieved from [Link]

  • 2,4-Dimethylphenol Standard - Safety Data Sheet . (2019, March 30). Agilent Technologies. Retrieved from [Link]

  • PHENOL . Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • Working Safely with Phenol Guideline . The University of Queensland. Retrieved from [Link]

  • Toxicological Profile for Phenol . Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]

  • Phenol Acute Exposure Guideline Levels . National Center for Biotechnology Information (NCBI) - NIH. Retrieved from [Link]

  • Phenol - Exposure Standard Documentation . Safe Work Australia. Retrieved from [Link]

  • Guidelines: Handling and Disposal of Chemicals . Purdue University - Engineering. Retrieved from [Link]

  • Working with Hazardous Chemicals . Organic Syntheses. Retrieved from [Link]

  • Hazardous Waste Disposal Guide . Northwestern University - Office for Research Safety. Retrieved from [Link]

Sources

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